(-)-SHIN1
Description
Propriétés
IUPAC Name |
(4R)-6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-14(2)24(20(12-25)22(26)30-23-21(24)15(3)27-28-23)19-10-16(13-29)9-18(11-19)17-7-5-4-6-8-17/h4-11,14,29H,13,26H2,1-3H3,(H,27,28)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOFJZXKJKHTD-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=NN1)OC(=C([C@]2(C3=CC(=CC(=C3)C4=CC=CC=C4)CO)C(C)C)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of (-)-SHIN1: A Technical Guide to a Potent Inhibitor of One-Carbon Metabolism
For Researchers, Scientists, and Drug Development Professionals
(-)-SHIN1, and its more active enantiomer (+)-SHIN1, have emerged as critical research tools for dissecting the complexities of one-carbon metabolism and as a promising scaffold for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental considerations for this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: Dual Inhibition of SHMT1 and SHMT2
This compound is a potent small molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are pivotal in one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][3] This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of a wide range of critical biomolecules, including purines and thymidylate, and for maintaining cellular redox balance.[1][3] By competitively inhibiting SHMT1 and SHMT2, this compound effectively curtails the supply of one-carbon units, leading to a cascade of downstream metabolic consequences that ultimately impede cellular proliferation.[1][4]
Quantitative Data Summary
The inhibitory potency of SHIN1 has been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Target | Assay Type | IC50 (nM) | Reference |
| Human SHMT1 | In vitro enzymatic assay | 5 | [5][6] |
| Human SHMT2 | In vitro enzymatic assay | 13 | [5][6] |
Table 1: In Vitro Inhibitory Activity of SHIN1
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Notes | Reference |
| HCT-116 (SHMT2 deletion) | Colorectal Carcinoma | Cell Growth | 10 | Demonstrates potent inhibition of cytosolic SHMT1. | [6][7] |
| 8988T | Pancreatic Cancer | Cell Growth | < 100 | These cells have defects in the mitochondrial folate pathway and rely on SHMT1. | [7][8] |
| B-cell malignancies | Various | Cell Growth | - | Particularly sensitive to SHMT inhibition. | [6] |
Table 2: Anti-proliferative Activity of SHIN1 in Selected Cancer Cell Lines
Signaling Pathways and Metabolic Consequences
The inhibition of SHMT1 and SHMT2 by this compound sets off a series of well-defined metabolic and signaling events. The primary consequence is the depletion of the cellular pool of one-carbon units, which has profound effects on nucleotide biosynthesis and cellular redox status.
Impact on Nucleotide Synthesis
The most immediate and critical consequence of SHMT inhibition by this compound is the disruption of de novo purine (B94841) and thymidylate synthesis.[1] The production of 5,10-CH2-THF is the rate-limiting step for the generation of other one-carbon folate species, such as 10-formyl-THF, which are essential donors for two steps in the purine biosynthesis pathway. Inhibition of this process leads to a progressive depletion of nucleotide triphosphates, which in turn induces cell cycle arrest.[4][6] Metabolomic studies have shown that treatment with (+)-SHIN1 leads to the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.[1]
Caption: Inhibition of cytosolic SHMT1 by this compound blocks purine synthesis.
Disruption of Mitochondrial Metabolism and Redox Balance
The inhibition of the mitochondrial isoform, SHMT2, has distinct and equally important consequences. The mitochondrial one-carbon pathway is a significant source of NADPH, which is critical for the regeneration of antioxidants like glutathione.[1] By inhibiting SHMT2, this compound can lead to increased oxidative stress within cancer cells.[1] Furthermore, in certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), there is a reliance on SHMT2 for de novo glycine synthesis.[7][9] In these cells, formate (B1220265) supplementation fails to rescue the anti-proliferative effects of SHIN1, highlighting a critical dependency on glycine production.[7][9]
Caption: Inhibition of mitochondrial SHMT2 by this compound disrupts redox balance.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound.
SHMT Enzyme Inhibition Assay
This assay determines the in vitro inhibitory activity of this compound against purified SHMT enzymes.[3]
Reagents and Materials:
-
Purified recombinant human SHMT1 and SHMT2 enzymes
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)
-
This compound dissolved in DMSO
-
Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
NADP+
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP+.
-
Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the SHMT enzyme and the coupled enzyme MTHFD.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the SHMT enzyme inhibition assay.
Cell Growth Inhibition Assay
This protocol assesses the effect of this compound on the viability of cancer cells.[4][6]
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., Trypan blue, CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1, 10, 100, 1000, 10000 nM) for 24-72 hours.
-
At the end of the incubation period, assess cell viability using a chosen method. For Trypan blue, count the number of viable cells. For other reagents, follow the manufacturer's protocol to measure absorbance or luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Metabolomics Analysis of this compound-Treated Cells
This workflow provides a general method for analyzing the metabolic effects of this compound on cancer cells using LC-MS/MS.[3][8]
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for a specified duration (e.g., 24-48 hours). Isotopic tracers like U-13C-serine can be used to monitor pathway flux.
-
Metabolite Extraction: Rapidly quench metabolic activity and lyse the cells to extract intracellular metabolites.
-
LC-MS/MS Analysis: Separate and detect metabolites using liquid chromatography-mass spectrometry.
-
Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to determine significant differences between treated and control groups and use pathway analysis tools to interpret the results.
Caption: General workflow for metabolomics analysis of cells treated with this compound.
Conclusion
This compound is a highly specific and potent dual inhibitor of SHMT1 and SHMT2, making it an invaluable tool for studying one-carbon metabolism. Its mechanism of action, centered on the depletion of one-carbon units, leads to the inhibition of nucleotide synthesis and disruption of cellular redox homeostasis, ultimately suppressing cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies and to further explore the therapeutic potential of targeting one-carbon metabolism in cancer and other diseases. It is important to note that while potent in vitro, SHIN1 has demonstrated poor in vivo pharmacokinetics, leading to the development of next-generation inhibitors like SHIN2 for in vivo studies.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
(-)-SHIN1: A Comprehensive Technical Guide for its Application as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (-)-SHIN1, the biologically inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1. Understanding the distinct properties of this compound is crucial for rigorous experimental design, ensuring that the observed biological effects of (+)-SHIN1 are directly attributable to its specific molecular target. This document details the comparative activity of both enantiomers, provides explicit experimental protocols for their use, and illustrates the underlying biochemical pathways and experimental workflows.
Core Concept: The Importance of a Stereoisomeric Negative Control
In pharmacology and chemical biology, a stereoisomeric negative control is an invaluable tool for validating the on-target activity of a chiral molecule. (+)-SHIN1 and this compound are enantiomers—mirror images of each other—that possess identical physical and chemical properties in an achiral environment. However, the chiral environment of a biological system, such as the active site of an enzyme, can lead to stereospecific interactions. The stark difference in biological activity between (+)-SHIN1 and this compound underscores the specific and selective nature of (+)-SHIN1's interaction with its target enzymes, SHMT1 and SHMT2. By demonstrating a lack of significant biological effect, this compound serves to rule out off-target or non-specific effects that could confound experimental results.
Data Presentation: Quantitative Comparison of (+)-SHIN1 and this compound
The following tables summarize the key quantitative data that highlight the differential activity between (+)-SHIN1 and its inactive enantiomer, this compound. This data is essential for designing experiments and interpreting results.
Table 1: Comparative Enzymatic Inhibition of Human SHMT Isoforms
| Parameter | (+)-SHIN1 | This compound | Reference |
| SHMT1 IC₅₀ | 5 nM | Inactive | [1] |
| SHMT2 IC₅₀ | 13 nM | Inactive | [1] |
Table 2: Comparative Cellular Activity in HCT-116 Colon Cancer Cells
| Parameter | (+)-SHIN1 | This compound | Reference |
| Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | [1] |
| Cell Growth IC₅₀ (SHMT2 knockout) | ~10 nM | Not reported | [1] |
Signaling Pathway and Mechanism of Action
(+)-SHIN1 exerts its biological effects by inhibiting the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. These enzymes are critical for one-carbon metabolism, a network of pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids. By blocking the conversion of serine to glycine, (+)-SHIN1 depletes the pool of one-carbon units necessary for DNA replication and cell proliferation.[1][2] In contrast, this compound does not interact with the active site of SHMT enzymes and therefore does not disrupt this pathway.
Caption: One-carbon metabolism pathway and the stereospecific inhibition by SHIN1 enantiomers.
Experimental Protocols
Detailed methodologies are provided below for key experiments to assess the activity of (+)-SHIN1 and to utilize this compound as a negative control.
SHMT Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of (+)-SHIN1 and this compound against purified human SHMT1 and SHMT2.
Materials:
-
Purified recombinant human SHMT1 and SHMT2 enzymes
-
(+)-SHIN1 and this compound stock solutions (in DMSO)
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 2 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of (+)-SHIN1 and this compound in the assay buffer.
-
In a 96-well plate, add the SHMT enzyme (either SHMT1 or SHMT2) and the diluted compounds. Include a vehicle control (DMSO) for baseline activity.
-
Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrates, L-serine and THF, along with the cofactor PLP.
-
Monitor the production of 5,10-methylenetetrahydrofolate (CH2-THF). This can be achieved using a coupled-enzyme assay where CH2-THF is oxidized by a dehydrogenase, leading to a measurable change in absorbance or fluorescence.
-
Measure the reaction rates and calculate the IC₅₀ values by fitting the dose-response data to a suitable nonlinear regression model.
Caption: Workflow for the SHMT enzymatic inhibition assay.
Cell Viability Assay
Objective: To determine the effect of (+)-SHIN1 and this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
(+)-SHIN1 and this compound stock solutions (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit like CellTiter-Glo®)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of (+)-SHIN1 and this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to calculate the IC₅₀ value.
Cellular Metabolomics Analysis
Objective: To confirm the on-target activity of (+)-SHIN1 and the inactivity of this compound by measuring changes in intracellular metabolite levels.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
(+)-SHIN1 and this compound
-
Isotopically labeled serine (e.g., ¹³C-serine) for flux analysis
-
Methanol, water, and chloroform (B151607) (LC-MS grade)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells and treat with (+)-SHIN1, this compound, or vehicle (DMSO) for a specified duration (e.g., 24 hours). For flux analysis, the medium should contain the isotopic tracer.
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the metabolite extracts using LC-MS to identify and quantify changes in the levels of key metabolites in the one-carbon pathway and related pathways (e.g., serine, glycine, purine and pyrimidine (B1678525) synthesis intermediates).
-
Normalize the data to cell number or total protein content.
Caption: General workflow for cellular metabolomics analysis.
Conclusion
This compound is an indispensable tool for researchers working with its active enantiomer, (+)-SHIN1. Its lack of inhibitory activity against SHMT1 and SHMT2, and its corresponding inactivity in cellular assays, provides a robust baseline for confirming the on-target effects of (+)-SHIN1. The rigorous use of this compound as a negative control, following the detailed protocols provided in this guide, will enhance the reliability and interpretability of experimental findings in the study of one-carbon metabolism and the development of novel therapeutics targeting this critical pathway.
References
The Inactive Enantiomer as a Crucial Control: A Technical Guide to the Stereospecific Inhibition of Serine Hydroxymethyltransferase by SHIN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, a fundamental pathway for the biosynthesis of nucleotides and amino acids essential for cell proliferation. Its two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, are highly expressed in various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth analysis of the potent SHMT inhibitor, (+)-SHIN1, and its inactive enantiomer, (-)-SHIN1. The stark contrast in their biological activities underscores the stereospecificity of SHMT inhibition and highlights the indispensable role of the inactive enantiomer as a negative control in research and drug development.
Quantitative Data Summary
The differential activity between the enantiomers of SHIN1 is most evident in their respective inhibitory concentrations. The following tables summarize the key quantitative data for (+)-SHIN1 and its inactive counterpart, this compound.
Table 1: Enzymatic Inhibition of Human SHMT Isoforms
| Compound | Target | IC50 |
| (+)-SHIN1 | SHMT1 | 5 nM |
| SHMT2 | 13 nM | |
| This compound | SHMT1 | Inactive |
| SHMT2 | Inactive |
Table 2: Cellular Activity in HCT-116 Colon Cancer Cells
| Compound | Assay | IC50 |
| (+)-SHIN1 | Cell Growth Inhibition | 870 nM |
| This compound | Cell Growth Inhibition | No significant effect up to 30 µM |
Signaling Pathway and Mechanism of Action
SHMT plays a pivotal role in the one-carbon metabolic network by catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (CH2-THF). This reaction is a primary source of one-carbon units necessary for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.
By competitively inhibiting both SHMT1 and SHMT2, (+)-SHIN1 effectively blocks the production of these one-carbon units. This disruption of one-carbon metabolism leads to a depletion of the nucleotide pool, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells. The on-target activity of (+)-SHIN1 is confirmed by rescue experiments where the addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor.
Metabolomic studies have further elucidated this mechanism, demonstrating that treatment with (+)-SHIN1 leads to an accumulation of intermediates in the purine (B94841) biosynthesis pathway upstream of the steps requiring one-carbon unit donation. Conversely, this compound does not elicit these metabolic changes, confirming its lack of on-target activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SHMT Enzyme Inhibition Assay (Coupled Enzyme Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against purified human SHMT1 and SHMT2. The production of 5,10-methylenetetrahydrofolate (CH2-THF) by SHMT is coupled to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in a measurable change in absorbance.
Materials:
-
Purified recombinant human SHMT1 and SHMT2 enzymes
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
NADP+
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)
-
Test compounds ((+)-SHIN1 and this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP+.
-
Add the diluted test compounds to the appropriate wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of increase in absorbance corresponds to the production of NADPH, which is stoichiometric with the production of CH2-THF by SHMT.
-
Calculate the initial reaction velocities from the linear portion of the kinetic trace.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Growth Inhibition Assay (e.g., CellTiter-Glo®)
This protocol describes a method to assess the effect of SHMT inhibitors on the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
HCT-116 cancer cell line
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds ((+)-SHIN1 and this compound) dissolved in DMSO
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed HCT-116 cells into 96-well opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Treat the cells with the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Metabolomics Analysis for On-Target Confirmation
This protocol provides a general workflow for analyzing the metabolic effects of SHMT inhibitors to confirm on-target activity.
Procedure:
-
Sample Preparation: Culture HCT-116 cells and treat them with (+)-SHIN1, this compound, or a vehicle control for a defined period (e.g., 24 hours).
-
Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol). Collect the cell lysates.
-
Sample Processing: Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the metabolites. Dry the metabolite extract.
-
LC-MS/MS Analysis: Reconstitute the dried extracts and analyze them using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis: Process the raw data to identify and quantify metabolites. Perform statistical analysis to identify significant differences in metabolite levels between the different treatment groups.
Conclusion
The stark difference in the biological activity between (+)-SHIN1 and this compound provides compelling evidence for the stereospecific nature of SHMT inhibition. While (+)-SHIN1 is a potent inhibitor of both SHMT isoforms and cell proliferation, this compound is inactive, making it an ideal negative control for in vitro and in vivo studies. The use of such inactive enantiomers is critical for validating that the observed biological effects of the active compound are due to on-target inhibition and not off-target effects. This technical guide provides the necessary quantitative data, mechanistic insights, and detailed experimental protocols to aid researchers in the continued exploration of SHMT as a therapeutic target and in the development of novel, specific inhibitors.
An In-depth Technical Guide on the Core Mechanism of Action of (-)-SHIN1
Introduction
(-)-SHIN1 is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1. In the context of chemical biology and drug development, this compound serves as an essential negative control. Its lack of significant biological activity against the target enzymes, SHMT1 and SHMT2, is critical for demonstrating that the cellular effects observed with (+)-SHIN1 are due to specific, on-target inhibition and not a result of non-specific or off-target interactions. This guide elucidates the mechanism of action of this compound by contrasting it with its active counterpart, (+)-SHIN1, thereby highlighting the stereospecificity of SHMT inhibition.
The Role of SHMT in One-Carbon Metabolism
Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a central role in one-carbon (1C) metabolism. It catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction is a primary source of one-carbon units, which are essential for the biosynthesis of purines, thymidylate, and other critical biomolecules. Mammals possess two isoforms of SHMT: the cytosolic SHMT1 and the mitochondrial SHMT2. Both isoforms are targeted by (+)-SHIN1.[1][2][3]
Mechanism of Action of the Active Enantiomer: (+)-SHIN1
To understand the role of this compound, it is imperative to first detail the mechanism of its active enantiomer. (+)-SHIN1, also known as RZ-2994, is a potent dual inhibitor of both SHMT1 and SHMT2.[4][5] It competitively binds to the folate binding site of the enzymes, preventing the binding of tetrahydrofolate and thereby inhibiting the conversion of serine to glycine and the generation of 5,10-methylenetetrahydrofolate.[3][6]
The inhibition of SHMT by (+)-SHIN1 has profound downstream effects on cellular metabolism:
-
Depletion of One-Carbon Units: The primary consequence is the reduction in the cellular pool of 5,10-CH2-THF and other one-carbon folate derivatives.[3]
-
Inhibition of Nucleotide Synthesis: These one-carbon units are vital for de novo purine (B94841) synthesis and the synthesis of thymidylate, a necessary component of DNA.[2][3] Inhibition of SHMT leads to a progressive depletion of purines and a subsequent loss of nucleotide triphosphates.[7][8]
-
Cell Cycle Arrest: The lack of essential nucleotides for DNA replication and repair leads to cell cycle arrest and an anti-proliferative effect in cancer cells.[2][3]
-
Glycine Depletion: The SHMT reaction is also a major source of endogenous glycine. In certain cancer types, such as diffuse large B-cell lymphoma (DLBCL), which have defective glycine import, this dependence on SHMT for glycine production creates a targetable vulnerability.[8][9]
The on-target activity of (+)-SHIN1 is confirmed by rescue experiments where the addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor in most cell types.[1][8]
This compound: A Stereospecific Negative Control
The mechanism of action of this compound is fundamentally one of inaction against its intended targets, SHMT1 and SHMT2. It does not significantly inhibit these enzymes at concentrations where (+)-SHIN1 shows potent activity.[1][8] This stereospecificity is crucial for validating that the biological effects of the racemate or the (+)-enantiomer are due to the specific interaction with the SHMT enzymes. Any cellular effect that is observed with both enantiomers would suggest a potential off-target mechanism.
Quantitative Data: (+)-SHIN1 vs. This compound
The differential activity between the two enantiomers is starkly illustrated by quantitative biochemical and cellular assays.
| Parameter | (+)-SHIN1 | This compound | Reference(s) |
| Enzymatic Inhibition | |||
| SHMT1 IC₅₀ | 5 nM | Inactive | [1][4][10] |
| SHMT2 IC₅₀ | 13 nM | Inactive | [1][4][10] |
| Cellular Activity | |||
| HCT-116 Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | [1][8] |
| HCT-116 (SHMT2 knockout) IC₅₀ | ~10 nM - < 50 nM | Not reported | [1][5][6] |
Table 1: Comparative in vitro activity of (+)-SHIN1 and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to differentiate the activity of (+)-SHIN1 and this compound.
SHMT Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of the compounds against purified human SHMT1 and SHMT2 enzymes.
Methodology:
-
Reagents and Materials: Purified recombinant human SHMT1 and SHMT2, L-serine, Tetrahydrofolate (THF), Pyridoxal-5'-phosphate (PLP), Assay buffer (e.g., 50 mM HEPES, pH 7.5), (+)-SHIN1 and this compound dissolved in DMSO, a coupled enzyme system (e.g., 5,10-methylenetetrahydrofolate dehydrogenase, MTHFD) and NADP⁺.[2]
-
Procedure:
-
A reaction mixture is prepared containing assay buffer, PLP, L-serine, THF, and NADP⁺.
-
Serial dilutions of (+)-SHIN1 and this compound are added to the wells of a 96-well microplate. A DMSO vehicle control is included.
-
The reaction is initiated by adding the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.
-
The SHMT-catalyzed production of 5,10-methylene-THF is coupled to its oxidation by MTHFD, which reduces NADP⁺ to NADPH.
-
The increase in absorbance at 340 nm due to NADPH production is monitored over time using a spectrophotometer.[2]
-
-
Data Analysis:
-
Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
The percentage of inhibition for each compound concentration is determined relative to the vehicle control.
-
IC₅₀ values are calculated by fitting the dose-response data to a suitable nonlinear regression model.[1]
-
Cell Growth Inhibition Assay
Objective: To measure the anti-proliferative effects of the compounds on a cancer cell line (e.g., HCT-116).
Methodology:
-
Reagents and Materials: HCT-116 cells, complete cell culture medium, 96-well cell culture plates, (+)-SHIN1 and this compound stock solutions in DMSO, a cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®).[3]
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of (+)-SHIN1 or this compound. A vehicle control (DMSO) is included.[3]
-
The plates are incubated for a specified period, typically 72 hours.[3]
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
After a further incubation period to allow for the colorimetric or luminescent reaction to develop, the signal is measured using a microplate reader.[3]
-
-
Data Analysis:
-
The data is normalized to the vehicle-treated control wells to determine the percentage of cell growth inhibition.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
-
Cellular Target Engagement via Metabolomics
Objective: To confirm that the active compound engages the SHMT target in cells by measuring changes in intracellular metabolite levels.
Methodology:
-
Reagents and Materials: HCT-116 cells, cell culture medium, (+)-SHIN1 and this compound, isotopic tracers such as U-¹³C-serine, liquid chromatography-mass spectrometry (LC-MS) system.[8]
-
Procedure:
-
HCT-116 cells are cultured and treated with (+)-SHIN1, this compound, or a vehicle control for a specified duration (e.g., 24 hours).[1] In some experiments, the standard medium is supplemented with U-¹³C-serine.
-
After treatment, the cells are harvested, and intracellular metabolites are extracted.
-
Metabolite levels are analyzed by LC-MS. Specifically, one would look for the incorporation of ¹³C from serine into downstream metabolites like glycine, glutathione, and purines.[8][9]
-
-
Data Analysis:
-
The abundance of key metabolites in the one-carbon pathway and related pathways (e.g., purine biosynthesis intermediates) is compared between the different treatment groups.[8]
-
Treatment with (+)-SHIN1 is expected to block the labeling of downstream metabolites from ¹³C-serine and cause a build-up of intermediates in the purine biosynthesis pathway (like AICAR), while this compound should show no significant difference compared to the vehicle control.[1][8][11]
-
Visualizations
Signaling Pathway
Caption: SHMT Inhibition by SHIN1 Enantiomers.
Experimental Workflow
Caption: Workflow for Differentiating SHIN1 Enantiomers.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SHIN1 | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Stereospecificity of SHIN1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereospecificity of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT). A detailed comparison between the biologically active enantiomer, (+)-SHIN1, and its inactive counterpart, (-)-SHIN1, is presented, underscoring the critical importance of stereochemistry in its mechanism of action. This document outlines quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.
Core Concept: Stereospecific Inhibition of One-Carbon Metabolism
SHIN1 is a potent small-molecule inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are pivotal in one-carbon metabolism, a network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[1][2] By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the conversion of serine to glycine (B1666218) and the subsequent generation of one-carbon units carried by tetrahydrofolate.[1] This disruption of one-carbon flux leads to a depletion of downstream metabolites critical for DNA replication and cellular proliferation, making SHMT a compelling target in cancer therapy.[1][3]
The inhibitory activity of SHIN1 is highly stereospecific. The (+)-enantiomer is a potent inhibitor, while the (-)-enantiomer is inactive, serving as an essential negative control in experimental settings to demonstrate the specific on-target effects of (+)-SHIN1.[1][4]
Data Presentation: Quantitative Comparison of SHIN1 Enantiomers
The differential activity of the (+)-SHIN1 and this compound enantiomers is clearly demonstrated by in vitro enzymatic assays and cellular growth inhibition studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity against Human SHMT Isoforms
| Inhibitor | SHMT1 IC₅₀ (nM) | SHMT2 IC₅₀ (nM) | Notes |
| (+)-SHIN1 | 5[1][5] | 13[1][5] | Potent dual inhibitor. |
| This compound | Inactive[1] | Inactive[1] | Important negative control. |
Table 2: Cellular Growth Inhibition (IC₅₀) in Cancer Cell Lines
| Cell Line | Inhibitor | IC₅₀ | Notes |
| HCT-116 (Colon Cancer) | (+)-SHIN1 | 870 nM[1][4] | Demonstrates cellular potency. |
| HCT-116 (Colon Cancer) | This compound | No significant effect up to 30 µM[1][4] | Confirms stereospecific cellular activity. |
| HCT-116 (SHMT2 knockout) | (+)-SHIN1 | ~10 nM[1][5] | Highlights potent inhibition of cytosolic SHMT1. |
Signaling Pathway and Mechanism of Action
The inhibition of SHMT1 and SHMT2 by (+)-SHIN1 has significant downstream effects on cellular metabolism. The primary mechanism is the disruption of the one-carbon metabolic pathway, which is crucial for nucleotide synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of SHIN1 inhibitors.
SHMT Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity and IC₅₀ values of (+)-SHIN1 and this compound against purified human SHMT1 and SHMT2.
Materials:
-
Purified recombinant human SHMT1 and SHMT2 enzymes[6]
-
(+)-SHIN1 and this compound stock solutions (in DMSO)[6]
-
L-serine[6]
-
Tetrahydrofolate (THF)[6]
-
Pyridoxal 5'-phosphate (PLP)[6]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)[2]
-
Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)[2]
-
NADP⁺[2]
-
96-well microplate[6]
-
Spectrophotometer[2]
Procedure:
-
Prepare serial dilutions of (+)-SHIN1 and this compound in the assay buffer.[6]
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP⁺.[2]
-
Add the test inhibitors at various concentrations to the wells. Include a vehicle control (DMSO).[2]
-
Pre-incubate the enzyme-inhibitor mixture at room temperature for a predetermined time (e.g., 15 minutes) to allow for binding.[6]
-
Initiate the enzymatic reaction by adding the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.[2]
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[2]
-
Calculate the initial reaction velocities from the linear phase of the progress curves.[2]
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[2][6]
Cell Growth Inhibition Assay
Objective: To assess the anti-proliferative effects of (+)-SHIN1 and this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116)[6]
-
Complete cell culture medium[6]
-
(+)-SHIN1 and this compound stock solutions (in DMSO)[6]
-
96-well cell culture plates[6]
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)[1][6]
-
Incubator (37°C, 5% CO₂)[6]
-
Microplate reader[6]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][6]
-
Replace the cell culture medium with fresh medium containing various concentrations of (+)-SHIN1 or this compound. Include a vehicle control (e.g., DMSO).[1]
-
Incubate the plates for a defined period, typically 72 hours.[1]
-
Add the cell viability reagent to each well and incubate for the recommended time.[2]
-
If using an MTT assay, add a solubilization solution to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance or luminescence using a microplate reader.[1][6]
-
Normalize the data to the vehicle-treated control to determine the percentage of cell growth inhibition.[1]
-
Determine the IC₅₀ values from the resulting dose-response curves.[1]
Metabolomics Analysis for Target Engagement
Objective: To confirm the on-target effect of (+)-SHIN1 by measuring changes in intracellular metabolite levels.
Procedure:
-
Culture cells (e.g., HCT-116) and treat them with (+)-SHIN1, this compound, or a vehicle control for a specified duration (e.g., 24 hours).[1]
-
Quench metabolism and extract intracellular metabolites.
-
Analyze the metabolite extracts using mass spectrometry-based techniques (e.g., LC-MS).
-
Perform statistical analysis to identify significant differences in metabolite levels between the inhibitor-treated and control groups.[2] Metabolomic studies have shown that treatment with (+)-SHIN1 leads to a build-up of intermediates in the purine biosynthesis pathway upstream of the steps requiring one-carbon unit donation.[1][3]
-
Utilize pathway analysis tools to understand the metabolic pathways affected by the inhibitor.[2]
Conclusion
The stark contrast in biological activity between (+)-SHIN1 and this compound provides a clear and compelling case for the stereospecificity of SHMT inhibition. (+)-SHIN1 is a highly potent dual inhibitor of SHMT1 and SHMT2, effectively disrupting one-carbon metabolism and inhibiting cancer cell proliferation.[2] In contrast, this compound is inactive, highlighting the precise structural requirements for binding to the SHMT active site.[1][4] This stereospecificity is a critical consideration for drug design and development efforts targeting SHMT. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the role of SHMT in disease and to evaluate the efficacy of its inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Introduction to One-Carbon Metabolism and the Role of SHIN1
An In-Depth Technical Guide to Understanding (-)-SHIN1 in One-Carbon Metabolism
One-carbon (1C) metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for maintaining redox balance.[1][2] This metabolic network relies on the transfer of one-carbon units, a process primarily orchestrated by the folate cycle.[3] Central to this pathway are the serine hydroxymethyltransferase (SHMT) enzymes, which exist in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[4][5] These enzymes catalyze the reversible conversion of serine to glycine (B1666218), which concurrently generates 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), a key one-carbon donor.[6] In many cancer cells, there is a heightened reliance on the mitochondrial 1C pathway, with SHMT2 and MTHFD2 being among the most consistently overexpressed metabolic enzymes.[7][8]
This guide focuses on SHIN1, a pyrazolopyran-based small molecule developed as a tool compound to probe this critical metabolic pathway.[4][9] It is crucial to distinguish between the two enantiomers of SHIN1:
-
(+)-SHIN1 (also known as RZ-2994): This is the biologically active enantiomer. It acts as a potent, folate-competitive dual inhibitor of both SHMT1 and SHMT2.[7][10]
-
This compound: This is the inactive enantiomer. It is used as a negative control in experiments to demonstrate that the observed metabolic effects are due to the specific, on-target inhibition of SHMT enzymes by (+)-SHIN1.[7]
Therefore, this guide will detail the effects of the active compound, (+)-SHIN1, on one-carbon metabolism, with the understanding that this compound serves as the crucial experimental counterpart to validate these findings.
Core Mechanism of Action
(+)-SHIN1 exerts its effects by competitively binding to the folate-binding site of both SHMT1 and SHMT2.[11] This inhibition blocks the conversion of serine into glycine and 5,10-CH₂-THF.[4] The dual inhibition of both isoforms is critical, as it prevents metabolic compensation that could occur if only one isoform were targeted.[11] The primary consequence of this blockade is the depletion of the one-carbon units necessary for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[4][6] This disruption of nucleotide biosynthesis ultimately leads to cell cycle arrest and impairs cancer cell proliferation.[4][10]
Quantitative Data Presentation
The efficacy of (+)-SHIN1 has been quantified through various biochemical and cell-based assays. The following tables summarize key data regarding its inhibitory activity and anti-proliferative effects.
Table 1: In Vitro Inhibitory Activity of (+)-SHIN1
| Target | IC₅₀ (nM) | Assay Type | Reference |
| Human SHMT1 | 5 | In vitro enzyme assay | [12] |
| Human SHMT2 | 13 | In vitro enzyme assay | [12] |
Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1
| Cell Line | Cancer Type | IC₅₀ (nM) | Notes | Reference |
| HCT-116 (Wild-Type) | Colon Cancer | 870 | Efficacy is primarily due to SHMT2 inhibition.[11] | [11][] |
| HCT-116 (SHMT2 knockout) | Colon Cancer | ~10 - 50 | Increased sensitivity highlights potent SHMT1 inhibition.[7][11] | [7][11] |
| HCT-116 (SHMT1 knockout) | Colon Cancer | Indistinguishable from WT | Confirms mitochondrial SHMT2 inhibition is limiting for efficacy in WT cells.[7][11] | [11] |
| 8988T | Pancreatic Cancer | < 100 | These cells have defects in the mitochondrial folate pathway and rely on SHMT1.[7][8] | [7] |
| Various B-cell lines | B-cell Lymphoma | - | Particularly sensitive due to intrinsic defects in glycine uptake.[4][8] | [4][8] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | - | Effective in suppressing cell proliferation.[4] | [9] |
Experimental Protocols
Reproducing the findings related to SHIN1 requires specific experimental methodologies. Below are detailed protocols for key experiments.
Cell Proliferation Assay (Trypan Blue Exclusion)
Objective: To determine the effect of (+)-SHIN1 on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in 12-well plates at a density that allows for logarithmic growth over 72 hours. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (+)-SHIN1 and the inactive control this compound in culture medium. The final concentrations should span a range appropriate for determining the IC₅₀ (e.g., 1 nM to 10,000 nM).[12] Also include a vehicle control (DMSO).
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of SHIN1 or vehicle. Incubate the plates for 24, 48, and 72 hours.
-
Cell Counting:
-
At each time point, aspirate the medium and wash the cells with PBS.
-
Trypsinize the cells and resuspend them in a known volume of culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan blue stain.
-
Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.[12]
-
-
Data Analysis: Plot cell number against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Isotope Tracing and Metabolomics Analysis (LC-MS)
Objective: To trace the flux of one-carbon units from serine and quantify the metabolic perturbations caused by (+)-SHIN1.
Methodology:
-
Cell Culture: Culture cells (e.g., HCT-116 wild-type and SHMT1/2 knockout) in appropriate media.
-
Treatment: Treat the cells with a specific concentration of (+)-SHIN1 (e.g., 5 µM) or vehicle (DMSO) for a defined period (e.g., 24 hours).[7]
-
Isotope Labeling: Change the medium to one containing [U-¹³C] L-serine and continue the incubation with the inhibitor.[7]
-
Metabolite Extraction:
-
After the labeling period, rapidly aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells, collect the extract, and centrifuge to pellet cellular debris.
-
-
LC-MS Analysis:
-
Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS).
-
Monitor the mass isotopologue distributions of key metabolites in the one-carbon pathway, such as glycine, glutathione (B108866), and purine precursors (e.g., ADP).[7]
-
-
Data Analysis: Calculate the fractional labeling of metabolites to determine the extent to which ¹³C from serine is incorporated into downstream products. Compare the labeling patterns between DMSO- and (+)-SHIN1-treated cells to quantify the degree of pathway inhibition.[7]
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To assess the impact of SHMT inhibition on cellular redox balance.
Methodology:
-
Cell Treatment: Treat cells (e.g., BIU-87 bladder cancer cells) with (+)-SHIN1, DMSO, and/or an antioxidant like N-acetylcysteine (NAC) as a control.[6][14]
-
Probe Staining: Incubate the treated cells with a ROS-sensitive fluorescent probe, such as CM-H2DCFDA, according to the manufacturer's instructions.[6][14]
-
Quantification:
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the fluorescence intensity, which is proportional to intracellular ROS levels.[14]
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Nuclei can be counterstained with Hoechst 33342 for reference.[6][14]
-
-
Data Analysis: Compare the fluorescence intensity between the different treatment groups to determine the effect of (+)-SHIN1 on ROS production.
Signaling Pathways and Metabolic Consequences
The inhibition of SHMT by (+)-SHIN1 triggers a cascade of downstream metabolic and signaling events.
-
Purine & Thymidylate Depletion: The most direct consequence is the reduced synthesis of purines and thymidylate.[4] Metabolomic studies show that treatment with (+)-SHIN1 leads to the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), just upstream of the one-carbon-dependent steps.[4][7] This depletion of essential nucleotides for DNA and RNA synthesis is a primary driver of the observed anti-proliferative effects.[12]
-
Glycine Depletion: By blocking the primary route of de novo glycine synthesis, (+)-SHIN1 can lead to glycine deficiency. This is particularly cytotoxic in cancer cells that have defects in glycine import, such as certain B-cell lymphomas.[8][11] The effects of (+)-SHIN1 can often be rescued by the addition of formate (to replenish the one-carbon pool) and glycine, confirming the on-target mechanism.[7][11]
-
Redox Imbalance: The mitochondrial one-carbon pathway is a significant source of NADPH, which is critical for regenerating the antioxidant glutathione (GSH).[4][8] By inhibiting SHMT2, (+)-SHIN1 can disrupt this process, leading to a decrease in the NADPH/NADP+ and GSH/GSSG ratios and a subsequent increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress and apoptosis.[4][14]
References
- 1. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]
- 11. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
The Discovery and Synthesis of (-)-SHIN1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-SHIN1, a potent small-molecule inhibitor of serine hydroxymethyltransferase (SHMT), has emerged as a critical tool for investigating the complexities of one-carbon (1C) metabolism and its role in pathological conditions, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It details the mechanism of action, summarizes key quantitative data, and provides explicit experimental protocols for the characterization of this and similar compounds. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug discovery.
Discovery and Rationale
This compound was developed from a pyrazolopyran scaffold, which was initially identified as an inhibitor of plant SHMT.[1][2] Subsequent optimization and enantiomeric resolution led to the identification of the active enantiomer, which potently inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human serine hydroxymethyltransferase.[2] These enzymes are pivotal in 1C metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][3] The 1C units generated are essential for the de novo synthesis of purines and thymidylate, critical components of DNA and RNA.[4] Given that cancer cells exhibit a heightened demand for these precursors to sustain rapid proliferation, SHMT1 and SHMT2 represent attractive therapeutic targets.[1][3]
Mechanism of Action
This compound functions as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2.[5][6] By blocking the activity of these enzymes, this compound disrupts the flux of the 1C metabolic pathway. This inhibition leads to a depletion of the cellular pool of 1C units, which in turn impairs the synthesis of purines and thymidylate.[4] The ultimate consequence for rapidly dividing cells, such as cancer cells, is an arrest of the cell cycle and an inhibition of proliferation.[4][7] Metabolomic studies have confirmed that treatment with SHIN1 results in the accumulation of purine (B94841) biosynthesis intermediates that require 1C donors for their subsequent conversion.[4]
Quantitative Biological Data
The biological activity of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its enzymatic inhibition and its effects on the proliferation of various cancer cell lines.
Table 1: Enzymatic Inhibition of Human SHMT by this compound
| Enzyme Isoform | IC₅₀ (nM) |
| SHMT1 | 5[2][3][7] |
| SHMT2 | 13[2][3][7] |
Table 2: In Vitro Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC₅₀ | Notes |
| HCT-116 | Colon Cancer | 870 nM[5] | Efficacy is primarily driven by SHMT2 inhibition. |
| HCT-116 (SHMT2 knockout) | Colon Cancer | ~10 nM[5][8] | Demonstrates potent inhibition of cytosolic SHMT1. |
| HCT-116 (SHMT1 knockout) | Colon Cancer | Indistinguishable from Wild-Type[5][8] | Highlights the limiting role of mitochondrial SHMT2 inhibition. |
| 8988T | Pancreatic Cancer | <100 nM[2] | These cells show a high dependency on SHMT1. |
| B-cell Lymphoma Lines | Hematological Malignancy | Varies | Particularly sensitive due to defective glycine import.[3] |
Signaling and Metabolic Pathways
The inhibitory action of this compound directly impacts the central pathway of one-carbon metabolism. The following diagram illustrates the key steps of this pathway and the points of inhibition by this compound.
Caption: Inhibition of One-Carbon Metabolism by this compound.
The downstream effects of SHMT inhibition by this compound culminate in the arrest of the cell cycle due to the depletion of essential nucleotide triphosphates.
Caption: Downstream Effects of this compound on Purine Synthesis.
Experimental Protocols
Detailed methodologies for the characterization of this compound and other SHMT inhibitors are provided below.
SHMT Enzyme Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified SHMT enzymes.[3]
Reagents and Materials:
-
Purified recombinant human SHMT1 and SHMT2 enzymes
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
NADP⁺
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP⁺.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the SHMT enzyme and the coupled enzyme MTHFD.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[3]
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Caption: Experimental Workflow for SHMT Enzyme Inhibition Assay.
Cell Growth Inhibition Assay
This protocol describes a common method to assess the effect of SHMT inhibitors on the viability of cancer cells.[6]
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors (e.g., this compound)
-
Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test inhibitor. Include a vehicle control.
-
Incubate the plates for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Synthesis
The synthesis of this compound is based on a pyrazolopyran scaffold. While detailed, step-by-step synthetic procedures are often proprietary, the general approach involves the construction of the core heterocyclic system followed by modifications to introduce the desired functional groups. The development of SHIN1 analogs, such as SHIN2, has been pursued to improve the pharmacokinetic properties of the parent compound, which has shown limitations in vivo.[1]
Limitations and Future Directions
Despite its high in vitro potency, this compound exhibits poor pharmacokinetic properties, including instability in liver microsomes, which has limited its utility in in vivo studies.[1][9] This has spurred the development of second-generation inhibitors, such as SHIN2, with improved metabolic stability and in vivo efficacy.[1] Nevertheless, this compound remains an invaluable pharmacological tool for the in vitro investigation of one-carbon metabolism and for validating SHMT as a therapeutic target in various cancers. Future research will likely focus on the development of SHMT inhibitors with more favorable drug-like properties for clinical translation.
References
- 1. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
The Unseen Half: A Technical Guide to Utilizing (-)-SHIN1 for Studying SHMT1/2 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of chemical biology and drug discovery, the value of a clean negative control cannot be overstated. For researchers investigating the roles of serine hydroxymethyltransferase 1 and 2 (SHMT1/2) in one-carbon metabolism, the potent dual inhibitor (+)-SHIN1 has emerged as a critical tool. However, its stereoisomer, (-)-SHIN1, offers a unique and equally vital function: a high-quality negative control to delineate on-target from off-target effects. This technical guide provides an in-depth exploration of how to effectively use this compound to validate the specificity of (+)-SHIN1 and to uncover potential off-target interactions, ensuring the robustness and accuracy of experimental findings.
This compound is the inactive enantiomer of the potent pyrazolopyran-based SHMT1/2 inhibitor, (+)-SHIN1.[1] While (+)-SHIN1 actively binds to the folate site of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound demonstrates no significant inhibitory activity against these enzymes.[1] This stereospecificity makes the pair an ideal tool for dissecting the biological consequences of SHMT inhibition. Any cellular phenotype observed with (+)-SHIN1 but absent with this compound can be confidently attributed to the inhibition of SHMT1/2. Conversely, effects observed with both compounds may indicate the involvement of off-target interactions.
This guide summarizes the quantitative differences between the enantiomers, provides detailed experimental protocols for their use, and illustrates key signaling pathways and workflows to aid in experimental design and data interpretation.
Data Presentation: Quantitative Comparison of SHIN1 Enantiomers
The stark contrast in biological activity between (+)-SHIN1 and this compound is most evident in their quantitative inhibitory and anti-proliferative capacities. The following tables consolidate available data to provide a clear comparison.
| Parameter | (+)-SHIN1 | This compound | Reference |
| Enzymatic Inhibition | |||
| SHMT1 IC₅₀ | 5 nM | Inactive | [1] |
| SHMT2 IC₅₀ | 13 nM | Inactive | [1] |
| Cellular Activity | |||
| HCT-116 Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | [2] |
| SHMT2 knockout HCT-116 Cell Growth IC₅₀ | ~10 nM | Not reported | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz (DOT language), illustrate the core signaling pathways affected by SHMT inhibition and the logical workflows for utilizing this compound to study off-target effects.
SHMT1/2 Signaling Pathways
The inhibition of SHMT1 and SHMT2 by (+)-SHIN1 disrupts one-carbon metabolism, impacting nucleotide synthesis and cellular proliferation.[3] This can have downstream effects on major signaling pathways implicated in cancer, such as mTORC1, Akt/mTOR, and MAPK signaling.[4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Serine hydroxymethyltransferase 1 promotes low-grade glioma progression by activating mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHMT2 Promotes Liver Regeneration Through Glycine-activated Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Enantiomer: A Technical Guide to the Chemical Properties of (-)-SHIN1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of (-)-SHIN1, the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1. While devoid of significant biological activity, this compound serves as an essential negative control in research to demonstrate the stereospecificity of its active counterpart. Understanding its characteristics is crucial for the accurate interpretation of experimental results in the study of one-carbon metabolism and the development of novel therapeutics targeting this pathway.
Core Chemical Properties
This compound, with the chemical name 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile, shares the same fundamental chemical structure as its active enantiomer.[1] Key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 400.48 g/mol | [1] |
| Molecular Formula | C₂₄H₂₄N₄O₂ | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 50 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
| CAS Number | 2146095-85-2 (for the racemate) | [1] |
Biological Inactivity: A Comparative Perspective
The defining characteristic of this compound is its lack of significant inhibitory activity against the serine hydroxymethyltransferase (SHMT) enzymes, SHMT1 and SHMT2. This stands in stark contrast to the potent, nanomolar inhibition exhibited by (+)-SHIN1.[2] This stereospecificity highlights the precise molecular interactions required for the inhibition of the SHMT active site.
The biological inactivity of this compound has been demonstrated in cell-based assays. For instance, in HCT-116 colon cancer cells, this compound showed no significant effect on cell growth at concentrations up to 30 µM.[3] This is a critical baseline for interpreting the potent anti-proliferative effects of (+)-SHIN1, which has an IC₅₀ of 870 nM in the same cell line.[3]
| Parameter | (+)-SHIN1 | This compound | Reference |
| SHMT1 IC₅₀ | 5 nM | Inactive | [2] |
| SHMT2 IC₅₀ | 13 nM | Inactive | [2] |
| HCT-116 Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | [2][3] |
The Role of this compound in Elucidating the Mechanism of Action of SHMT Inhibitors
The primary utility of this compound in research is as a negative control to validate that the observed biological effects of the active enantiomer are due to on-target SHMT inhibition. By demonstrating that this compound does not elicit the same cellular responses as (+)-SHIN1, researchers can confidently attribute the effects of the active compound to the disruption of one-carbon metabolism.
The inhibition of SHMT by (+)-SHIN1 blocks the conversion of serine to glycine (B1666218) and the simultaneous production of one-carbon units in the form of 5,10-methylenetetrahydrofolate.[4] This leads to a depletion of downstream metabolites essential for nucleotide biosynthesis and cellular proliferation.[4] Metabolomic studies have confirmed that treatment with (+)-SHIN1 leads to an accumulation of purine (B94841) biosynthetic intermediates, a hallmark of one-carbon pathway inhibition.[4] In contrast, treatment with this compound does not produce these metabolic changes.[3]
References
Methodological & Application
Application Notes and Protocols: Utilizing (-)-SHIN1 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-SHIN1 is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), (+)-SHIN1.[1] SHMT enzymes are critical components of one-carbon (1C) metabolism, a network of pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[2][3] This metabolic pathway is frequently upregulated in cancer cells to support rapid proliferation.[3] The active enantiomer, (+)-SHIN1, competitively inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT at the folate binding site, disrupting the supply of one-carbon units, which leads to cell cycle arrest and apoptosis.[2][3] In contrast, this compound has been shown to have no significant effect on cell growth, making it an ideal negative control for in vitro studies investigating the on-target effects of (+)-SHIN1.[1]
Mechanism of Action of the Active Enantiomer, (+)-SHIN1
(+)-SHIN1 targets both SHMT1 and SHMT2, enzymes that catalyze the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate.[3] This reaction is a primary source of one-carbon units required for de novo purine (B94841) and thymidylate synthesis.[4] By inhibiting these enzymes, (+)-SHIN1 depletes the cellular pool of one-carbon units, leading to the accumulation of purine biosynthetic intermediates and ultimately impairing DNA and RNA synthesis.[5] This disruption of nucleotide biosynthesis results in cell cycle arrest and the induction of apoptosis.[2][6]
Application of this compound in Cell Viability Assays
Given its lack of significant biological activity, this compound serves as an excellent negative control in cell viability assays designed to evaluate the efficacy of its active counterpart, (+)-SHIN1.[1] Its use allows researchers to confirm that the observed cytotoxic or anti-proliferative effects are due to the specific inhibition of SHMT1/2 by (+)-SHIN1 and not due to off-target effects or non-specific compound toxicity.
Quantitative Data Summary
The following tables summarize the inhibitory activity of the active enantiomer, (+)-SHIN1, against its enzymatic targets and in various cancer cell lines. This data provides a benchmark for the expected activity of the active compound, against which the inactivity of this compound can be compared.
Table 1: Enzymatic Inhibition of (+)-SHIN1 [3][7]
| Target Enzyme | IC50 (nM) |
| Human SHMT1 | 5 |
| Human SHMT2 | 13 |
Table 2: Cellular Growth Inhibition (IC50) of (+)-SHIN1 in Cancer Cell Lines [3][8]
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HCT-116 (Wild-Type) | Colon Cancer | 870 | Efficacy is primarily due to SHMT2 inhibition.[8] |
| HCT-116 (SHMT2 knockout) | Colon Cancer | ~10 | Demonstrates potent inhibition of cytosolic SHMT1.[3] |
| HCT-116 (SHMT1 knockout) | Colon Cancer | Indistinguishable from WT | Highlights the primary role of SHMT2 in this cell line.[3] |
| 8988T | Pancreatic Cancer | <100 | Cells are highly dependent on SHMT1.[8] |
| B-cell Lymphoma Lines | Hematological | Varies | Particularly sensitive to SHMT inhibition due to defective glycine import.[2] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | - | Shows synergistic activity with methotrexate.[2] |
Signaling Pathway
The inhibition of SHMT1/2 by (+)-SHIN1 disrupts one-carbon metabolism, leading to a cascade of events that culminate in apoptosis. The primary mechanism involves the depletion of nucleotides, which induces cell cycle arrest.[6] Furthermore, the inhibition of mitochondrial SHMT2 can lead to increased oxidative stress.[5] This cellular stress can trigger the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[9][10]
Caption: Inhibition of one-carbon metabolism by (+)-SHIN1.
Experimental Protocols
General Guidelines for Cell Viability Assays
These protocols describe common methods to assess the effect of SHIN1 on the viability of cancer cells. It is recommended to perform a cell titration experiment to determine the optimal cell seeding density for each cell line to ensure that the assay is performed in the linear range.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic conversion of MTT to a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells.[10][11]
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and (+)-SHIN1 stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete cell culture medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of (+)-SHIN1 and this compound in complete cell culture medium. A typical concentration range for (+)-SHIN1 would be from low nanomolar to high micromolar to determine its IC50. For this compound, a concentration matching the highest concentration of (+)-SHIN1 used is recommended to serve as a negative control. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-SHIN1, this compound, or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[10][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine the IC50 value for (+)-SHIN1 by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to determine cell viability. It measures the reduction of the yellow tetrazolium salt XTT to a soluble orange formazan dye by metabolically active cells.[13]
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and (+)-SHIN1 stock solutions (dissolved in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm (with a reference wavelength of ~660 nm)
Procedure:
-
Cell Seeding: Follow step 1 from the MTT assay protocol.
-
Compound Preparation: Follow step 2 from the MTT assay protocol.
-
Cell Treatment: Follow step 3 from the MTT assay protocol.
-
Incubation: Follow step 4 from the MTT assay protocol.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT detection solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).[13]
-
XTT Addition: Add 50 µL of the freshly prepared XTT detection solution to each well.[13]
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.[14]
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450 nm using a microplate reader. A reference wavelength of 660 nm is recommended to subtract background absorbance.[15]
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability as described in the MTT protocol.
-
Determine the IC50 value for (+)-SHIN1 as described in the MTT protocol.
-
Experimental Workflow Diagram
Caption: General workflow for a cell viability assay.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHMT2 promotes cell viability and inhibits ROS-dependent, mitochondrial-mediated apoptosis via the intrinsic signaling pathway in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. abcam.cn [abcam.cn]
- 15. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for the Use of (-)-SHIN1 with HCT-116 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
SHIN1 is a potent inhibitor of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. This metabolic pathway is crucial for the biosynthesis of nucleotides and amino acids, and its upregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. SHIN1 exists as two enantiomers, (+)-SHIN1 and (-)-SHIN1, which exhibit distinct biological activities. The (+)-enantiomer is the active form that potently inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the enzyme. In contrast, this compound is the inactive enantiomer and serves as an ideal negative control for in vitro and in vivo studies to ensure that the observed effects of the active compound are due to on-target inhibition.[1]
In the human colorectal carcinoma cell line HCT-116, (+)-SHIN1 has been shown to inhibit cell growth by disrupting the one-carbon metabolic pathway, leading to a depletion of purine (B94841) nucleotides and subsequent cell cycle arrest.[1][2] Conversely, this compound does not exhibit significant growth-inhibitory effects on HCT-116 cells, even at high concentrations.[1]
These application notes provide detailed protocols for the culture of HCT-116 cells and for performing key experiments to validate the differential activity of the SHIN1 enantiomers. The use of this compound as a negative control is essential for attributing the biological effects observed with (+)-SHIN1 specifically to the inhibition of SHMT.
Data Presentation
Table 1: Comparative Cytotoxicity of SHIN1 Enantiomers in HCT-116 Cells
| Compound | Target(s) | HCT-116 Cell Growth Inhibition IC50 | Reference(s) |
| (+)-SHIN1 | SHMT1/2 | ~870 nM | [1] |
| This compound | None | > 30 µM | [1] |
Table 2: Expected Cell Cycle Distribution in HCT-116 Cells after 48-hour Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference(s) |
| Vehicle Control (DMSO) | Normal Distribution | Normal Distribution | Normal Distribution | [3][4] |
| (+)-SHIN1 (e.g., 5 µM) | Increased | Decreased | Decreased | [2] |
| This compound (e.g., 5 µM) | Normal Distribution | Normal Distribution | Normal Distribution | [1][2] |
Mandatory Visualization
Caption: Mechanism of (+)-SHIN1 inhibition of SHMT1/2 and its downstream effects.
Caption: Workflow for comparing the effects of (+)-SHIN1 and this compound on HCT-116 cells.
Experimental Protocols
HCT-116 Cell Culture
Materials:
-
HCT-116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Complete Growth Medium: Prepare by supplementing McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing of Cryopreserved Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Culture cells until they reach 80-90% confluency.
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new T-75 flasks at a density of 2 x 10⁴ cells/cm² (approximately 1.5 x 10⁶ cells per T-75 flask). A split ratio of 1:3 to 1:8 is typical.
-
Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
This assay is used to determine the concentration-dependent effect of SHIN1 enantiomers on HCT-116 cell viability.
Materials:
-
HCT-116 cells in complete growth medium
-
(+)-SHIN1 and this compound stock solutions (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count HCT-116 cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of (+)-SHIN1 and this compound in complete growth medium. A typical concentration range for (+)-SHIN1 is 1 nM to 100 µM. For this compound, a range up to 30 µM or higher can be used to confirm inactivity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value for (+)-SHIN1.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment.
Materials:
-
HCT-116 cells
-
6-well plates
-
(+)-SHIN1 and this compound
-
PBS
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10⁶ HCT-116 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of (+)-SHIN1, this compound, or vehicle control (DMSO) for 48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in cell cycle regulation.
Materials:
-
HCT-116 cells
-
6-well plates
-
(+)-SHIN1 and this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p21, anti-p27, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat HCT-116 cells in 6-well plates as described for the cell cycle analysis.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
References
Application Notes and Protocols for Metabolomics Analysis Using (-)-SHIN1 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, discerning specific biological effects of a chemical probe from off-target or confounding effects is paramount. The use of appropriate controls is a cornerstone of rigorous experimental design. This document provides detailed application notes and protocols for utilizing (-)-SHIN1 as a negative control in metabolomics studies, particularly in the context of investigating one-carbon metabolism.
This compound is the inactive enantiomer of (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2.[1] Enantiomers are chiral molecules that are mirror images of each other; while they share the same chemical formula, their three-dimensional arrangement differs.[2][3][4] This difference in stereochemistry often leads to one enantiomer being biologically active while the other is inactive.[2][5] As the inactive counterpart, this compound serves as an ideal negative control to differentiate the specific metabolic consequences of SHMT1/2 inhibition by (+)-SHIN1 from any non-specific effects of the chemical scaffold.[1]
These protocols are designed for researchers in cell biology, cancer metabolism, and drug discovery to accurately assess the metabolic phenotype induced by the inhibition of the one-carbon metabolic pathway.
Core Concepts: The Role of SHMT in One-Carbon Metabolism
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, existing in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[6][7] It catalyzes the reversible conversion of serine to glycine (B1666218), a reaction that provides one-carbon units for various essential biosynthetic pathways, including the synthesis of purines and thymidylate, which are fundamental for DNA and RNA production.[8][9] Cancer cells, with their high proliferative rate, often exhibit an increased reliance on one-carbon metabolism, making SHMT an attractive target for therapeutic intervention.[6][10]
The active compound, (+)-SHIN1, competitively inhibits both SHMT1 and SHMT2, leading to a disruption of the one-carbon metabolic flux.[8][9] This inhibition results in a depletion of downstream metabolites crucial for cell proliferation.[8]
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and interpretable metabolomics data. The following protocols outline a comprehensive workflow for a cell-based metabolomics study using this compound as a negative control.
Experimental Workflow
The overall experimental workflow for a comparative metabolomics analysis of (+)-SHIN1 and this compound is depicted below.
Detailed Protocols
1. Cell Culture and Treatment
-
Cell Line: HCT-116 (human colon cancer cell line) is a commonly used model for studying the effects of SHMT inhibitors.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Once cells have adhered and are in the exponential growth phase, treat them with the following for 24-48 hours:
-
Vehicle control (e.g., 0.1% DMSO)
-
(+)-SHIN1 (e.g., 10 µM)
-
This compound (e.g., 10 µM)
-
Note: The optimal concentration of SHIN1 enantiomers and treatment duration should be determined empirically for the specific cell line and experimental goals.
-
2. Metabolite Extraction
-
Metabolic Quenching: Rapidly aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl solution to halt metabolic activity.
-
Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Cell Lysis: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Precipitation: Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Supernatant Collection: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the polar metabolites.[11]
-
Drying: Dry the metabolite extracts using a vacuum concentrator. The dried pellets can be stored at -80°C until analysis.[11]
3. LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent (e.g., a mixture of water and acetonitrile) compatible with the liquid chromatography (LC) system.
-
Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., a Q-Exactive or similar Orbitrap-based instrument) operating in both positive and negative ion modes to cover a broad range of metabolites.
4. Data Analysis
-
Data Processing: Process the raw LC-MS data using software such as Xcalibur, Compound Discoverer, or open-source platforms like XCMS. This involves peak picking, retention time alignment, and peak integration.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA) to identify metabolites that are significantly altered between the treatment groups. Multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to visualize the overall metabolic differences.
Data Presentation
The following tables provide an example of how to present quantitative metabolomics data from a study comparing the effects of (+)-SHIN1 and this compound on HCT-116 cells. The data is hypothetical but based on the expected biological effects of SHMT inhibition.
Table 1: Relative Abundance of Key Metabolites in One-Carbon Metabolism
| Metabolite | Vehicle (DMSO) | (+)-SHIN1 (10 µM) | This compound (10 µM) | p-value ((+)-SHIN1 vs. Vehicle) | p-value (this compound vs. Vehicle) |
| Serine | 1.00 ± 0.12 | 1.52 ± 0.18 | 1.03 ± 0.15 | < 0.01 | > 0.05 |
| Glycine | 1.00 ± 0.09 | 0.45 ± 0.07 | 0.98 ± 0.11 | < 0.001 | > 0.05 |
| 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) | 1.00 ± 0.15 | 3.25 ± 0.41 | 1.05 ± 0.13 | < 0.001 | > 0.05 |
| Formate | 1.00 ± 0.11 | 0.38 ± 0.06 | 1.01 ± 0.10 | < 0.001 | > 0.05 |
| Adenosine Monophosphate (AMP) | 1.00 ± 0.13 | 0.62 ± 0.09 | 0.99 ± 0.14 | < 0.01 | > 0.05 |
| Guanosine Monophosphate (GMP) | 1.00 ± 0.10 | 0.58 ± 0.08 | 1.02 ± 0.12 | < 0.01 | > 0.05 |
Data are represented as mean relative abundance ± standard deviation (n=3). p-values are calculated using a two-tailed t-test.
Table 2: Isotope Tracing Analysis with U-¹³C-Serine
| Metabolite | Isotope | Vehicle (DMSO) | (+)-SHIN1 (10 µM) | This compound (10 µM) |
| Glycine | M+2 | 85.2% ± 3.1% | 15.7% ± 2.5% | 84.5% ± 3.5% |
| ATP | M+5 | 45.8% ± 4.2% | 8.9% ± 1.8% | 44.9% ± 4.5% |
| Glutathione | M+2 | 62.1% ± 5.5% | 12.3% ± 2.1% | 61.5% ± 5.8% |
Data represent the percentage of the metabolite pool labeled with ¹³C from U-¹³C-serine after 24 hours of treatment. Values are mean ± standard deviation (n=3).
Signaling Pathways and Visualization
Inhibition of SHMT by (+)-SHIN1 directly impacts the one-carbon metabolism pathway. The following diagram illustrates this pathway and the point of inhibition.
Beyond the direct impact on one-carbon metabolism, the inhibition of SHMT2 has been shown to affect other signaling pathways, such as the MAPK and VEGF pathways, which are critical for cell proliferation and angiogenesis.[12]
Conclusion
The use of this compound as a negative control is essential for the rigorous investigation of the metabolic effects of SHMT inhibition by (+)-SHIN1. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can confidently attribute observed metabolic changes to the specific on-target activity of the inhibitor. This approach enhances the reliability and reproducibility of metabolomics studies, ultimately contributing to a deeper understanding of cancer metabolism and the development of novel therapeutic strategies.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine Hydroxymethyltransferase 1 and 2: Gene Sequence Variation and Functional Genomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (-)-SHIN1 in SHMT Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a critical role in one-carbon metabolism by catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine (B1666218) and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][2] This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other crucial biomolecules.[2][3] Mammals possess two major isoforms of SHMT: a cytosolic form (SHMT1) and a mitochondrial form (SHMT2).[4] Elevated SHMT activity has been linked to the increased demand for DNA synthesis in rapidly proliferating cells, such as cancer cells, making it an attractive target for cancer chemotherapy.[4][5]
(-)-SHIN1 is a potent, stereospecific small-molecule inhibitor of both human SHMT1 and SHMT2.[6][7] As a pyrazolopyran derivative, it demonstrates significant inhibitory activity at nanomolar concentrations.[4] These application notes provide a comprehensive overview of the use of this compound in SHMT enzyme inhibition assays, including detailed protocols and data presentation. The inactive enantiomer, (+)-SHIN1, can be used as a negative control in experiments.[8]
Quantitative Data Summary
The inhibitory potency of this compound against human SHMT1 and SHMT2 has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (nM) | Cell-based IC50 (HCT-116 cells) (nM) | Reference |
| This compound | Human SHMT1 | 5 | 870 | [9][10][11] |
| Human SHMT2 | 13 | [9][10][11] | ||
| This compound | SHMT2 deletion HCT-116 cells | - | 10 | [11] |
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor of SHMT, disrupting the one-carbon metabolic pathway.[8] By blocking the activity of both SHMT1 and SHMT2, this compound prevents the conversion of serine to glycine and the simultaneous generation of 5,10-methylenetetrahydrofolate.[8] This depletion of one-carbon units downstream inhibits the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[8] This disruption of nucleotide biosynthesis ultimately leads to cell cycle arrest and apoptosis in cancer cells.[12]
Experimental Protocols
Spectrophotometric Coupled Enzyme Inhibition Assay
This assay indirectly measures SHMT activity by coupling the production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) to the NADP+-dependent oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in an increase in absorbance at 340 nm.[12][13]
Materials:
-
Purified recombinant human SHMT1 or SHMT2
-
This compound
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
NADP+
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, PLP, L-serine, THF, and NADP+.
-
Add the various concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the kinetic traces.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Radioisotope-Based Inhibition Assay
This assay measures SHMT activity by monitoring the THF-dependent exchange of the pro-2S proton of [2-³H]glycine with the solvent.[13][14]
Materials:
-
Purified recombinant human SHMT1 or SHMT2
-
This compound
-
[2-³H]glycine
-
Tetrahydrofolate (THF)
-
Assay Buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5, 10 mM 2-mercaptoethanol)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
In appropriate tubes, prepare a reaction mixture containing the assay buffer, THF, and various concentrations of this compound or vehicle control.
-
Add the SHMT enzyme to each tube and pre-incubate.
-
Initiate the reaction by adding [2-³H]glycine.
-
Incubate the reaction at 37°C for a defined period.
-
Terminate the reaction.
-
Measure the amount of tritium (B154650) released into the solvent using a liquid scintillation counter.
-
Calculate the SHMT activity based on the rate of tritium release.
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.
Conclusion
This compound is a valuable research tool for studying the role of SHMT in cellular metabolism and for the development of novel anticancer therapeutics. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize this compound in SHMT enzyme inhibition assays. Careful execution of these experiments will yield reliable and reproducible data to further elucidate the therapeutic potential of targeting SHMT.
References
- 1. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 2. Structural and functional insight into serine hydroxymethyltransferase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. The crystal structure of human cytosolic serine hydroxymethyltransferase: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. SHIN1 | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. The moonlighting RNA-binding activity of cytosolic serine hydroxymethyltransferase contributes to control compartmentalization of serine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Vitamin B6 Availability on Serine Hydroxymethyltransferase in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Tracing Studies Using (-)-SHIN1
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-SHIN1 is a potent dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1] These enzymes play a critical role in one-carbon (1C) metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and other crucial biomolecules.[2][3] Inhibition of SHMT1 and SHMT2 by this compound disrupts this pathway, leading to the depletion of one-carbon units and subsequent cell cycle arrest and inhibition of cancer cell proliferation.[3]
Isotope tracing is a powerful technique used to track the metabolic fate of labeled atoms from a substrate as they are incorporated into downstream metabolites.[4] When combined with a metabolic inhibitor like this compound, isotope tracing can elucidate the specific impact of the inhibitor on a metabolic pathway. This document provides detailed application notes and protocols for utilizing this compound in isotope tracing studies to investigate its effects on one-carbon metabolism.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2.[5] This inhibition blocks the transfer of a carbon atom from serine to tetrahydrofolate, thereby depleting the pool of 5,10-methylenetetrahydrofolate. This one-carbon unit is crucial for the de novo synthesis of purines and the conversion of dUMP to dTMP, a key step in pyrimidine (B1678525) synthesis. The disruption of these processes leads to a reduction in nucleotide triphosphates, ultimately causing cell cycle arrest.[6][7]
References
- 1. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of (-)-SHIN1 as a Negative Control in Cell Culture
Introduction
(-)-SHIN1 is the inactive enantiomer of the potent dual serine hydroxymethyltransferase (SHMT) 1 and 2 inhibitor, (+)-SHIN1. In cell culture experiments, this compound serves as an essential negative control to demonstrate the specific on-target effects of (+)-SHIN1. As it does not significantly inhibit SHMT1 or SHMT2, any observed cellular effects, or lack thereof, can be attributed to off-target interactions or the vehicle, thereby validating the specific mechanism of action of the active enantiomer. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper utilization of this compound in cell culture-based assays.
Core Mechanism of Action of the Active Enantiomer, (+)-SHIN1
(+)-SHIN1 is a pyrazolopyran-based small molecule that competitively inhibits both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This inhibition blocks the conversion of serine to glycine (B1666218) and the concurrent production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a critical one-carbon donor for nucleotide biosynthesis (purines and thymidylate), redox balance, and methylation reactions.[1][2][3] Disruption of this pathway by (+)-SHIN1 leads to cell cycle arrest and suppressed growth in various cancer cell lines.[1][2][4] In contrast, this compound has been shown to have no significant effect on the growth of cancer cell lines such as HCT-116 at concentrations up to 30 µM.[5]
Data Presentation: Quantitative Analysis of SHIN1 Enantiomers
The following tables summarize the quantitative data on the inhibitory activity of the active enantiomer, (+)-SHIN1, against its primary targets and its effects on cancer cell proliferation. This data highlights the potency of (+)-SHIN1 and underscores the importance of using this compound as a control to ensure observed effects are due to specific SHMT inhibition.
Table 1: Biochemical Inhibitory Activity of (+)-SHIN1 [2][6]
| Target | IC50 (nM) |
| Human SHMT1 | 5 |
| Human SHMT2 | 13 |
Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1 [5][6][7][8]
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HCT-116 (Wild-Type) | Colon Cancer | 870 | Efficacy is primarily due to SHMT2 inhibition. |
| HCT-116 (SHMT2 knockout) | Colon Cancer | < 50 | Demonstrates potent inhibition of cytosolic SHMT1. |
| HCT-116 (SHMT1 knockout) | Colon Cancer | Indistinguishable from WT | Highlights the key role of SHMT2 in this cell line. |
| 8988T | Pancreatic Cancer | < 100 | These cells are highly dependent on SHMT1. |
| B-cell Lymphoma Lines | Hematological Malignancy | Varies | Particularly sensitive due to defective glycine import. |
| H1299 (FRAT1-overexpressing) | Non-Small Cell Lung Cancer | 600 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Caption: Mechanism of (+)-SHIN1 inhibition of one-carbon metabolism.
Caption: Experimental workflow for a cell viability assay.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol outlines a method to assess the effect of SHIN1 enantiomers on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
(+)-SHIN1 and this compound stock solutions (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]
-
Prepare serial dilutions of (+)-SHIN1 and this compound in complete cell culture medium. A common concentration range for (+)-SHIN1 is 1 nM to 100 µM.[9] Use the same concentration range for this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest SHIN1 concentration).[9]
-
Remove the old medium and add the medium containing the different concentrations of (+)-SHIN1, this compound, or vehicle control to the respective wells.[6]
-
Incubate the plates for a specified period (e.g., 72 hours).[6][8]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.[8]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at the appropriate wavelength (~570 nm for MTT, ~490 nm for MTS) using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves.[6]
Protocol 2: Metabolomic Analysis of this compound Treated Cells
This protocol provides a general workflow for analyzing the metabolic effects of this compound as a negative control compared to the active (+)-SHIN1.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium, potentially with isotopic tracers (e.g., U-13C-serine)
-
(+)-SHIN1 and this compound stock solutions
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS system
Procedure:
-
Seed cells in multi-well plates (e.g., 6-well) at an appropriate density.
-
Treat cells with (+)-SHIN1 (e.g., 5 µM), this compound (e.g., 5 µM), and a vehicle control for a specified time (e.g., 24-48 hours).[4][5]
-
For isotopic labeling experiments, add the tracer to the medium at the time of treatment.[4]
-
After incubation, rapidly aspirate the medium and wash the cells with cold saline.
-
Quench metabolism and extract metabolites by adding cold extraction solvent.
-
Collect the cell extracts and analyze them using an LC-MS system.
-
Analyze the data to identify changes in metabolite levels, such as the accumulation of purine biosynthetic intermediates (e.g., AICAR) in (+)-SHIN1 treated cells, which should not be observed in this compound or vehicle-treated cells.[1][4]
Conclusion
The use of this compound as a negative control is critical for the rigorous evaluation of the biological effects of its active enantiomer, (+)-SHIN1. By demonstrating a lack of activity, this compound treatment helps to confirm that the observed anti-proliferative and metabolic effects of (+)-SHIN1 are due to the specific inhibition of SHMT1 and SHMT2. Adherence to the detailed protocols and careful consideration of the quantitative data presented will enable researchers to generate robust and reliable data in their studies of one-carbon metabolism in the context of cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: (-)-SHIN1 as a Vehicle Control Substitute
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacological and drug discovery research, the use of appropriate controls is paramount to validate experimental findings and ensure that observed biological effects are specifically due to the compound of interest. Vehicle controls, typically the solvent in which a drug is dissolved (e.g., DMSO), are essential for distinguishing the effect of the drug from that of its carrier. However, for highly specific molecular probes, an even more rigorous control is often required. (-)-SHIN1, the inactive enantiomer of the potent dual serine hydroxymethyltransferase 1 and 2 (SHMT1/2) inhibitor, (+)-SHIN1, serves as an ideal negative control, offering a superior alternative to a standard vehicle control. This document provides detailed application notes and protocols for the effective use of this compound in your research.
Mechanism of Action: The Importance of Stereochemistry
(+)-SHIN1 exerts its biological effects by competitively inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1] This inhibition disrupts the conversion of serine to glycine (B1666218) and blocks the generation of one-carbon units essential for the de novo synthesis of purines and thymidylate, which are critical for DNA replication and cell proliferation.[1][2]
In contrast, this compound, due to its stereochemistry, does not productively bind to the active site of SHMT1 and SHMT2 and is therefore enzymatically inactive.[1][3] This stereospecificity makes this compound an excellent negative control to demonstrate that the cellular effects observed with (+)-SHIN1 are a direct result of SHMT inhibition and not due to off-target effects of the chemical scaffold.
Data Presentation
The following tables summarize the key quantitative data highlighting the differential activity of (+)-SHIN1 and this compound.
Table 1: In Vitro Inhibitory Activity against Human SHMT Isoforms
| Compound | SHMT1 IC₅₀ (nM) | SHMT2 IC₅₀ (nM) | Notes |
| (+)-SHIN1 | 5[1][] | 13[1][] | Potent dual inhibitor |
| This compound | Inactive[1] | Inactive[1] | Ideal negative control |
Table 2: Cellular Growth Inhibition (IC₅₀) in Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC₅₀ | Notes |
| (+)-SHIN1 | HCT-116 | Colon Cancer | 870 nM[1] | Efficacy is primarily due to SHMT2 inhibition. |
| This compound | HCT-116 | Colon Cancer | No significant effect up to 30 µM[1][3] | Demonstrates lack of on-target activity in cells. |
| (+)-SHIN1 | HCT-116 (SHMT2 knockout) | Colon Cancer | < 50 nM[] | Highlights potent inhibition of cytosolic SHMT1. |
Mandatory Visualizations
Caption: One-carbon metabolism pathway and points of inhibition by SHIN1 enantiomers.
Caption: General experimental workflow for using this compound as a negative control.
Experimental Protocols
In Vitro SHMT1/2 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of (+)-SHIN1 and this compound against purified human SHMT1 and SHMT2.
Materials:
-
Purified recombinant human SHMT1 and SHMT2 enzymes
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)
-
(+)-SHIN1 and this compound stock solutions in DMSO
-
Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
NADP⁺
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP⁺.
-
Add serial dilutions of (+)-SHIN1 and this compound to the wells of the microplate. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the SHMT enzyme (SHMT1 or SHMT2) and the coupled enzyme MTHFD.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
Objective: To assess the effect of (+)-SHIN1 and this compound on the viability of cancer cells (e.g., HCT-116).
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
(+)-SHIN1 and this compound stock solutions in DMSO
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of (+)-SHIN1 and this compound in complete growth medium. A suggested starting range for (+)-SHIN1 is 0.01 µM to 100 µM. Use the same concentration range for this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration.
-
Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value for (+)-SHIN1. Confirm that this compound shows no significant effect on cell viability.
Metabolomics Sample Preparation for SHMT Inhibition Analysis
Objective: To prepare cell extracts for LC-MS-based metabolomics to analyze the impact of SHMT inhibition on one-carbon metabolism.
Materials:
-
HCT-116 cells cultured in 6-well plates
-
(+)-SHIN1 and this compound stock solutions in DMSO
-
Ice-cold PBS
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Seed HCT-116 cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with vehicle (DMSO), an effective concentration of (+)-SHIN1 (e.g., 5 µM), and the same concentration of this compound for 24 hours.
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells into the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and incubate at -80°C for at least 30 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube for LC-MS analysis.
-
Normalize the data to cell number or protein content from a parallel plate.
Application in Targeted Protein Degradation (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A PROTAC consists of a "warhead" that binds the protein of interest, a ligand for an E3 ligase, and a linker.
Should (+)-SHIN1 be used as a warhead to develop a PROTAC targeting SHMT1 or SHMT2 for degradation, this compound would be the ideal negative control. A PROTAC constructed with this compound would be expected to be inactive in inducing SHMT degradation, as it cannot bind to the target protein. This control is crucial for demonstrating that the degradation observed with the (+)-SHIN1-based PROTAC is a direct result of ternary complex formation (SHMT-(+)-SHIN1-PROTAC-E3 ligase) and not due to non-specific effects of the PROTAC molecule.
Caption: Rationale for using this compound as a negative control in a hypothetical PROTAC application.
Conclusion
This compound is an indispensable tool for researchers studying one-carbon metabolism and the effects of SHMT inhibition. Its lack of biological activity, in stark contrast to its potent enantiomer, (+)-SHIN1, allows for the unambiguous attribution of experimental observations to the specific inhibition of SHMT1 and SHMT2. By incorporating this compound as a negative control in experimental designs, researchers can significantly enhance the rigor and validity of their findings. The protocols provided herein offer a starting point for the effective utilization of this compound in a variety of in vitro and cell-based assays.
References
Application Notes and Protocols: Experimental Design Using (+)/(-) SHIN1 Enantiomers
Introduction
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to utilizing the enantiomers of SHIN1. (+)-SHIN1 is a potent, pyrazolopyran-based dual inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism.[1][2][3] SHMT exists in two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, both of which are targeted by (+)-SHIN1.[2][4] This pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, and its upregulation is a hallmark of various cancers.[1][5] The inactive enantiomer, (-)-SHIN1, does not inhibit SHMT and serves as an essential negative control to demonstrate the stereospecificity of (+)-SHIN1 and rule out off-target effects.[1][6] Rigorous experimental design employing both enantiomers is crucial for generating specific and reliable data.
Mechanism of Action
(+)-SHIN1 competitively inhibits both SHMT1 and SHMT2, blocking the conversion of serine to glycine.[1][2] This reaction is the primary source of one-carbon units, which are transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[2] The depletion of these one-carbon units disrupts the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation, ultimately leading to cell cycle arrest.[1][2][3] Metabolomic studies confirm this mechanism, showing that treatment with (+)-SHIN1 leads to an accumulation of purine (B94841) biosynthesis intermediates upstream of the one-carbon-dependent steps.[1][2]
References
Application Notes and Protocols: Preparing (-)-SHIN1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-SHIN1 is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases, key enzymes in one-carbon (1C) metabolism.[1][2][3][4][5] By blocking the conversion of serine to glycine (B1666218), this compound depletes the one-carbon units essential for the synthesis of nucleotides (purines and thymidylate) and other critical metabolic processes.[3][6][7] This disruption of 1C metabolism makes this compound a valuable tool for cancer research, particularly in malignancies dependent on this pathway.[2][3][6][8] Proper preparation and handling of this compound stock solutions are paramount for obtaining reliable and reproducible experimental results. These notes provide detailed protocols for the preparation, storage, and application of this compound solutions for both in vitro and in vivo studies.
Data Presentation
Quantitative data for this compound has been compiled to facilitate experimental planning.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | RZ-2994 | [2][3][5][9] |
| Chemical Name | 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile | [1][4] |
| Molecular Formula | C₂₄H₂₄N₄O₂ | [1][2][4] |
| Molecular Weight | 400.47 g/mol (also reported as 400.48 g/mol ) | [1][2][4][9] |
| CAS Number | 2146095-85-2 | [1][2][4] |
| Appearance | White to off-white solid | [2][9] |
| Purity | ≥98% (HPLC) | [1][4] |
| Solubility | DMSO: ≥ 50 mg/mL (Soluble to 50 mM, with reported values up to 80 mg/mL)[1][4][5][10]Ethanol: ~5 mg/mL[5][10]Water: Insoluble[5][10] | [1][4][5][10] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [2][3][9] |
Table 2: Biological Activity of this compound
| Target/Cell Line | IC₅₀ Value | Assay Type | Source(s) |
| SHMT1 (human) | 5 nM | In vitro enzymatic assay | [1][2][3][4][5] |
| SHMT2 (human) | 13 nM | In vitro enzymatic assay | [1][2][3][4][5] |
| HCT-116 cells | 870 nM | Cell growth inhibition | [1][4][6][7] |
| SHMT2 deletion HCT-116 cells | < 50 nM (or ~10 nM) | Cell growth inhibition | [2][3][7][11] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[9]
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials[9]
-
Calibrated precision balance
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents atmospheric moisture condensation.[9]
-
Calculation: Calculate the mass of this compound required. For a 10 mM solution using a molecular weight of 400.47 g/mol :
-
Mass (mg) = 10 mmol/L * 0.001 L * 400.47 g/mol * 1000 mg/g = 4.005 mg for 1 mL of stock solution.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile amber or foil-wrapped vial.
-
Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to the vial. It is critical to use newly opened or properly stored anhydrous DMSO, as absorbed water can significantly reduce solubility.[2][5][9]
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes until the powder is fully dissolved. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[3][10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] For long-term storage (up to 1-2 years), store at -80°C.[2][3][5] For short-term storage (up to 1 month), store at -20°C.[5][9]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Objective: To dilute the high-concentration DMSO stock solution into cell culture medium for treating cells, ensuring the final DMSO concentration is non-toxic.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound primary stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in fresh DMSO or cell culture medium. For example, dilute the 10 mM stock 1:10 to create a 1 mM solution. This step helps in accurately pipetting small volumes for the final dilution.[10]
-
Final Dilution: Add the stock or intermediate solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration. To minimize precipitation, add the stock solution to the medium while gently vortexing or mixing.[10][11]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally ≤0.1% (v/v), and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[9][10]
-
Vehicle Control: Crucially , always prepare a vehicle control containing the same final concentration of DMSO in the culture medium without this compound to run in parallel with your experiments.[9][10]
-
Application: Use the freshly prepared working solution to treat cells immediately.
Protocol 3: Preparation of a Formulation for In Vivo Administration
This compound has poor stability and half-life in vivo, which has limited its use in animal models.[6][12] However, for formulation development or specific short-term studies, a common co-solvent vehicle can be used to improve solubility in aqueous systems.
Disclaimer: This is a reference formulation. Researchers must optimize and validate the formulation for their specific animal model and experimental design.
Example Formulation (1 mg/mL): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2][3]
Procedure:
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 10 mg/mL). To make 1 mL of the final formulation, dissolve 1 mg of this compound in 100 µL of DMSO.
-
Add Co-solvents Sequentially:
-
Add Aqueous Component: Slowly add 450 µL of sterile saline to the mixture while vortexing to prevent precipitation.[10][11]
-
Final Solution: The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may aid dissolution.[2][11] This formulation should be prepared fresh before each use and administered immediately.[2][5][11]
Troubleshooting
-
Precipitation upon Dilution in Aqueous Media: This occurs when the compound crashes out of solution. To mitigate this, add the DMSO stock to the aqueous medium slowly and with constant mixing.[11] Pre-warming the medium to 37°C can also help.[10]
-
Incomplete Dissolution in DMSO: Ensure the DMSO is anhydrous and of high purity.[2][5] Use of sonication or gentle warming can assist in dissolving the compound.[3][11]
-
Cell Toxicity: If unexpected cytotoxicity is observed, verify that the final DMSO concentration is within a tolerable range for your specific cell line (e.g., ≤0.1%). Always compare against a vehicle control.[9][10]
References
- 1. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHIN1 | TargetMol [targetmol.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhibitor Studies in B-cell Lymphoma
Note: Information regarding a specific compound designated as "(-)-SHIN1" in the context of B-cell lymphoma studies could not be located in the available resources. The following application notes and protocols are based on the study of mechanistically related inhibitors, specifically targeting STAT3 and SHP2, which are critical signaling nodes in B-cell malignancies. These protocols provide a framework for researchers, scientists, and drug development professionals investigating novel inhibitors for B-cell lymphoma.
Introduction
B-cell lymphomas are a heterogeneous group of hematological malignancies characterized by the malignant transformation of B lymphocytes.[1][2][3] Constitutive activation of various signaling pathways is a hallmark of many B-cell lymphomas, driving their proliferation, survival, and resistance to therapy.[4] Key among these are the JAK/STAT and RAS/MAPK pathways, where Signal Transducer and Activator of Transcription 3 (STAT3) and Src homology 2 domain-containing phosphatase 2 (SHP2) act as critical mediators.[5][6] Inhibition of these molecules presents a promising therapeutic strategy for various B-cell lymphoma subtypes.[7][8][9]
These application notes provide a comprehensive guide for the preclinical evaluation of inhibitors targeting signaling pathways pertinent to B-cell lymphoma, using STAT3 and SHP2 inhibitors as primary examples.
Target Validation and Pathway Analysis
A crucial first step in evaluating a novel inhibitor is to confirm the activity of its target in relevant B-cell lymphoma models.
Constitutive Activation of STAT3 and SHP2 in B-cell Lymphoma
Constitutively activated STAT3 is frequently observed in various B-cell lymphomas, particularly the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[5][7] This persistent activation promotes tumor cell proliferation and survival.[8] Similarly, SHP2, a protein tyrosine phosphatase, plays a critical role in mediating signaling downstream of receptor tyrosine kinases and is essential for the viability of germinal center-derived lymphoma cells.[6]
Signaling Pathways
The following diagrams illustrate the central roles of STAT3 and SHP2 in B-cell lymphoma signaling.
References
- 1. B-cell lymphoma - Wikipedia [en.wikipedia.org]
- 2. B-cell lymphoma - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Pathogenesis of Human B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical role of SHP2 (PTPN11) signaling in germinal center-derived lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Targeting of STAT3 in B Cells Suppresses Progression of B Cell Lymphoma [mdpi.com]
- 9. targetedonc.com [targetedonc.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (-)-SHIN1 Experiments
Welcome to the technical support center for (-)-SHIN1. This resource is designed for researchers, scientists, and drug development professionals who are using this compound as a negative control in their experiments and have encountered unexpected activity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve these issues.
FAQs: Understanding this compound and Its Expected Behavior
Q1: What is this compound and why is it used in experiments?
A1: this compound is the inactive enantiomer of (+)-SHIN1, a potent inhibitor of the enzymes Serine Hydroxymethyltransferase 1 (SHMT1) and Serine Hydroxymethyltransferase 2 (SHMT2).[1] These enzymes are crucial for one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids required for cell proliferation.[1] this compound is used as a negative control to demonstrate that the cellular effects observed with (+)-SHIN1 are due to specific, on-target inhibition of SHMT and not due to the general chemical structure of the compound or off-target effects.[1][2]
Q2: What is the expected "inert" behavior of this compound?
A2: In published studies, this compound has been shown to have no significant effect on the growth of cancer cell lines, such as HCT-116, at concentrations up to 30 µM.[2] At the same concentrations, its active counterpart, (+)-SHIN1, demonstrates potent inhibition of cell growth.[2] The expectation is that this compound will not inhibit SHMT enzymes or phenocopy the metabolic consequences of SHMT genetic deletion.[2]
Q3: Is it possible for this compound to show activity under certain conditions?
A3: While this compound is designed to be inactive as an SHMT inhibitor, observing a cellular phenotype is not impossible and could be due to several factors, including compound impurity, off-target effects at high concentrations, or experimental artifacts. This guide will help you troubleshoot these possibilities.
Troubleshooting Guide: When this compound is Not Inert
If you are observing unexpected cellular activity with this compound, follow these steps to diagnose the potential cause.
Step 1: Verify Compound Identity and Purity
Issue: The this compound sample may be contaminated with the active (+)-SHIN1 enantiomer or another impurity.
Troubleshooting Actions:
-
Source Verification: Ensure the compound was purchased from a reputable supplier. Request a certificate of analysis (CoA) that confirms its stereochemical purity.
-
Analytical Chemistry: If possible, perform analytical tests such as chiral chromatography to confirm the enantiomeric excess of your this compound stock.
-
Fresh Sample: Purchase a new, validated batch of this compound from a trusted vendor to rule out batch-to-batch variability or degradation of your current stock.
Step 2: Review Experimental Conditions
Issue: The observed effects may be an artifact of the experimental setup rather than a true biological activity of this compound.
Troubleshooting Actions:
-
Concentration Range: High concentrations of any compound can lead to non-specific effects. Confirm that you are using this compound at a concentration where it is expected to be inert (e.g., up to 30 µM for HCT-116 cells).[2] If you are using higher concentrations, consider the possibility of off-target effects.
-
Solvent Control: Ensure you have a vehicle-only control (e.g., DMSO) and that the final concentration of the solvent is consistent across all treatment groups and is not causing cellular toxicity.
-
Media and Reagent Interactions: Consider the possibility of this compound interacting with components in your cell culture media or other reagents.
Step 3: Investigate Potential Off-Target Effects
Issue: At concentrations higher than those typically used for negative controls, this compound could potentially have off-target effects unrelated to SHMT inhibition.
Troubleshooting Actions:
-
Dose-Response Curve: Perform a dose-response experiment with this compound over a wide range of concentrations to determine if the observed effect is dose-dependent.
-
Phenotypic Comparison: Compare the phenotype observed with this compound to that of (+)-SHIN1. If the phenotypes are different, it is more likely that the this compound effect is off-target.
-
Rescue Experiments: A key characteristic of on-target (+)-SHIN1 activity is that its anti-proliferative effects can be rescued by the addition of formate (B1220265), a downstream product of one-carbon metabolism.[1][2] If the effects of your this compound are not rescued by formate, this would strongly suggest an off-target mechanism.
Quantitative Data Summary
The following table summarizes the differential activity of (+)-SHIN1 and this compound from published literature.
| Parameter | (+)-SHIN1 | This compound | Reference |
| Enzymatic Inhibition | |||
| SHMT1 IC₅₀ | 5 nM | Inactive | [1] |
| SHMT2 IC₅₀ | 13 nM | Inactive | [1] |
| Cellular Activity | |||
| HCT-116 Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and (+)-SHIN1 (as a positive control)
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and (+)-SHIN1 in complete medium. Include a vehicle-only control.
-
Remove the overnight medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the plates for a predetermined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ values.
Protocol 2: Formate Rescue Experiment
This protocol is to determine if the observed effects of a compound are due to on-target inhibition of one-carbon metabolism.
Materials:
-
All materials from Protocol 1
-
Sodium formate solution
Procedure:
-
Follow steps 1-3 of the Cell Viability Assay protocol.
-
Prepare a parallel set of treatments that include a final concentration of 1 mM sodium formate in the medium along with the serial dilutions of this compound and (+)-SHIN1.
-
Incubate the plates and perform the cell viability assay as described in Protocol 1.
-
Compare the cell viability in the presence and absence of formate for each compound concentration. On-target SHMT inhibition by (+)-SHIN1 should be rescued by the addition of formate.[1][2]
Visual Guides
References
Technical Support Center: Troubleshooting (-)-SHIN1 Control Experiments
Welcome to the technical support center for (-)-SHIN1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound as a negative control in experiments involving its active enantiomer, (+)-SHIN1, and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound in cellular assays?
A1: this compound is the inactive enantiomer of the dual SHMT1/2 inhibitor, (+)-SHIN1. As such, it is expected to be biologically inert at concentrations where (+)-SHIN1 exhibits potent activity. For instance, while (+)-SHIN1 effectively blocks the growth of various cancer cell lines, this compound has been shown to have no significant effect on the growth of HCT-116 cells at concentrations up to 30 µM.[1] Therefore, this compound should not induce the characteristic metabolic changes associated with SHMT inhibition, such as purine (B94841) depletion or altered serine/glycine (B1666218) flux.[1]
Q2: Why am I observing a cytotoxic or anti-proliferative effect with my this compound control?
A2: An unexpected effect with this compound could stem from several factors:
-
Compound Purity: The batch of this compound may be contaminated with the active (+)-SHIN1 enantiomer or other impurities.
-
High Concentrations: At very high concentrations, small molecules can exert off-target effects or non-specific toxicity.
-
Solvent Effects: The vehicle (e.g., DMSO) used to dissolve the compound may be causing toxicity, especially if used at a high final concentration in the culture medium.
-
Cell Line Sensitivity: The specific cell line being used might be unusually sensitive to the compound or its vehicle for reasons unrelated to SHMT inhibition.
Q3: My metabolomics data shows slight alterations with this compound treatment. Is this expected?
A3: Minor, non-specific metabolic fluctuations can occur in cell culture experiments. However, significant and reproducible changes that mimic the effects of (+)-SHIN1 (e.g., accumulation of purine biosynthesis intermediates) are not expected.[1] If such on-target-like effects are observed, it strongly suggests contamination of your this compound stock with the active enantiomer.
Q4: How can I validate the inactivity of my this compound stock?
A4: To confirm that your this compound is behaving as an inactive control, you should perform a side-by-side comparison with (+)-SHIN1 in a sensitive cell line. A dose-response experiment measuring cell proliferation is a straightforward method. You should observe a potent inhibitory effect with (+)-SHIN1, while this compound should show no significant activity at the same concentrations.[1]
Troubleshooting Guide for Unexpected Results with this compound
If you encounter unexpected biological activity with this compound, follow this troubleshooting workflow.
Diagram: Troubleshooting Workflow for Unexpected this compound Activity
Caption: Troubleshooting workflow for unexpected results with this compound.
Data Summary
The following tables summarize the expected quantitative differences between (+)-SHIN1 and its inactive control, this compound.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) | Expected Activity of Control | Reference |
|---|---|---|---|---|
| (+)-SHIN1 | Human SHMT1 | 5 | N/A | [2][3] |
| (+)-SHIN1 | Human SHMT2 | 13 | N/A | [2][3] |
| this compound | Human SHMT1/2 | Not active | Should not inhibit enzyme activity |[1] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC₅₀ | Expected Activity of Control | Reference |
|---|---|---|---|---|---|
| (+)-SHIN1 | HCT-116 | Growth Inhibition | 870 nM | N/A | [1] |
| This compound | HCT-116 | Growth Inhibition | > 30,000 nM | Should not inhibit cell growth | [1] |
| (+)-SHIN1 | SHMT2 knockout HCT-116 | Growth Inhibition | < 50 nM | N/A |[1] |
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay
This protocol is used to compare the cytotoxic or anti-proliferative effects of (+)-SHIN1 and this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of (+)-SHIN1 and this compound in DMSO. Create a serial dilution series for each compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of each compound. Include wells for "cells only" (no treatment) and "vehicle only" (DMSO control).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Quantify cell viability using a preferred method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to the vehicle control wells and plot the dose-response curves. Calculate the IC₅₀ value for (+)-SHIN1. The curve for this compound should remain at or near 100% viability across the tested concentration range.
Protocol 2: Metabolite Extraction for LC-MS Analysis
This protocol is for preparing cell extracts to analyze the metabolic impact of SHMT inhibition.
-
Treatment: Culture cells and treat them with (+)-SHIN1 (at a concentration ~5x its IC₅₀), this compound (at the same concentration), or a vehicle control for 24-48 hours.
-
Quenching and Washing: Aspirate the medium and wash the cells rapidly with ice-cold saline to remove extracellular metabolites.
-
Extraction: Immediately add a cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C) to the cells.
-
Harvesting: Scrape the cells, collect the cell/solvent mixture, and vortex thoroughly.
-
Clarification: Centrifuge the extract at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.
-
Analysis: Transfer the supernatant, which contains the soluble metabolites, to a new tube for analysis by liquid chromatography-mass spectrometry (LC-MS). The results should show that (+)-SHIN1, but not this compound, causes a buildup of purine intermediates upstream of the one-carbon-dependent steps.[1]
Signaling Pathway and Mechanism of Action
The primary utility of this compound is to serve as a negative control to confirm that the biological effects observed with (+)-SHIN1 are due to the specific inhibition of the one-carbon metabolism pathway.
Diagram: One-Carbon Metabolism and SHMT Inhibition
Caption: Inhibition of one-carbon metabolism by (+)-SHIN1.
References
solubility issues with (-)-SHIN1 in DMSO
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with (-)-SHIN1, with a specific focus on its solubility in DMSO. This guide provides solutions to specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the enzymes Serine Hydroxymethyltransferase 1 (SHMT1) and Serine Hydroxymethyltransferase 2 (SHMT2).[1][2] These enzymes are crucial for one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidylate) and other vital biomolecules.[3][4] By inhibiting both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, this compound disrupts this pathway, leading to a depletion of one-carbon units and glycine.[3][4] This ultimately results in the inhibition of DNA synthesis and cell growth, making it a compound of interest in cancer research.[2][5]
Q2: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?
This is expected behavior as this compound is a hydrophobic molecule and is practically insoluble in water or aqueous buffers alone.[1][5] The correct procedure involves first creating a concentrated stock solution in a suitable organic solvent, such as DMSO.[5]
Q3: I've dissolved this compound in DMSO to make a stock solution, but it precipitates immediately when I add it to my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. This often happens because the final concentration of DMSO is too low to maintain solubility. Here are some key strategies to prevent this:
-
Use an intermediate dilution step: Instead of diluting directly from a highly concentrated stock (e.g., 50 mM) into your final medium, perform a serial dilution in DMSO first to a lower concentration (e.g., 1 mM).[5]
-
Ensure rapid mixing: When adding the DMSO stock to the aqueous medium, vortex or pipette vigorously to ensure rapid and uniform dispersion.[5] This prevents localized high concentrations of the compound from precipitating out of solution.[5]
-
Limit final DMSO concentration: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to keep the final concentration as low as possible, ideally ≤0.1%.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
-
Warm the aqueous medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[5]
Q4: I see a film or crystals in my vial of pre-dissolved this compound in DMSO after storage. Is it still usable?
This may indicate that the compound has precipitated out of solution during storage, which could be due to temperature fluctuations or moisture absorption by the DMSO.[5] To resolve this, gently warm the vial to 37°C and sonicate or vortex until the solution is clear.[5] If the compound fully redissolves and the solution is clear, it is likely usable.[5]
Q5: Could the quality of the DMSO be the problem?
Yes, absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] This absorbed water can significantly decrease its ability to dissolve certain organic compounds.[6][7] It is highly recommended to use fresh, anhydrous, high-purity DMSO and to store it in a tightly sealed container in a dry environment.[1][5][6]
Quantitative Data: Solubility of SHIN1
The following table summarizes the reported solubility of SHIN1 in various solvents. Note that solubility can vary between batches.
| Solvent/Formulation | Concentration | Notes |
| DMSO | 50 mM | - |
| 50.5 mg/mL (126.1 mM)[8] | Sonication is recommended.[8] | |
| 66.67 mg/mL (166.48 mM)[2] | Use of fresh, anhydrous DMSO is critical as it is hygroscopic.[2] | |
| 80 mg/mL (199.76 mM)[1] | Moisture-absorbing DMSO reduces solubility.[1] | |
| Ethanol | ~5 mg/mL[1][5] | Limited solubility.[5] |
| Water | Insoluble[1] | - |
| In Vivo Formulation 1 | 1 mg/mL (2.5 mM)[8] | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[8] |
| In Vivo Formulation 2 | ≥ 1.25 mg/mL (3.12 mM)[2] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
| In Vivo Formulation 3 | ≥ 1.25 mg/mL (3.12 mM)[2] | 10% DMSO, 90% Corn Oil.[2] |
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental procedures for working with this compound, the following diagrams are provided.
Caption: Mechanism of this compound action on one-carbon metabolism.
Caption: Troubleshooting workflow for this compound solubility in DMSO.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 1 mg) in a suitable sterile vial. The molecular weight of SHIN1 is 400.48 g/mol .
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of this compound, add 250 µL of fresh, anhydrous DMSO.[5]
-
Dissolution: Cap the vial tightly and vortex thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear and no particulates are visible.[5]
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol describes the dilution of a 10 mM DMSO stock to a final concentration of 10 µM in cell culture medium, ensuring the final DMSO concentration is 0.1%.[5]
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting your 10 mM stock 1:10 in fresh DMSO.[5]
-
Final Dilution: Add 1 µL of the 1 mM intermediate solution to every 1 mL of your final volume of cell culture medium.[5]
-
Mixing: Mix immediately and vigorously to ensure the compound disperses evenly and does not precipitate.[5]
Protocol 3: Example of an In Vivo Formulation
For in vivo experiments, co-solvents are often required to maintain solubility in an aqueous environment.
-
Initial Dissolution: First, dissolve this compound in DMSO to achieve a concentrated stock (e.g., 10 mg/mL).[5]
-
Add PEG300: To the DMSO solution, add 4 volumes of PEG300 and mix thoroughly until the solution is clear.[9]
-
Add Tween 80: Add 0.5 volumes of Tween 80 to the mixture and mix again until the solution is clear.[9]
-
Add Saline: Slowly add 4.5 volumes of sterile saline to the mixture while vortexing to reach the final desired concentration.[5][9] The final solution should be clear.[5] It is recommended to use this formulation immediately after preparation.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. SHIN1 | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (-)-SHIN1 for Control Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of (-)-SHIN1 as a negative control in experiments targeting one-carbon metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
A1: this compound is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), (+)-SHIN1.[1] Since it is structurally almost identical to the active compound but does not significantly inhibit SHMT1/2, it serves as an ideal negative control to ensure that the observed experimental effects are due to the specific inhibition of the target and not from off-target or non-specific effects of the chemical scaffold.
Q2: At what concentration should I use this compound in my control experiments?
A2: For most cell-based assays, a concentration of this compound equivalent to the highest concentration of (+)-SHIN1 used is recommended. Studies have shown that this compound has no significant effect on cell growth at concentrations up to 30 µM.[1] It is always best practice to perform a dose-response experiment for your specific cell line to confirm the lack of activity.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO, and it is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.[2] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3] When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use, ensuring the final DMSO concentration is not toxic to your cells (typically ≤0.5%).[2]
Q4: I'm observing unexpected effects with my this compound control. What could be the cause?
A4: While this compound is designed to be inactive, unexpected results could arise from several factors:
-
Compound Purity: Ensure you are using a high-purity batch of this compound.
-
Final DMSO Concentration: High concentrations of the solvent (DMSO) can have independent effects on cells. Ensure your vehicle control has a matching DMSO concentration.
-
Cell Line Sensitivity: While unlikely, your specific cell line might have an unusual sensitivity. Consider testing a range of concentrations to confirm inactivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Step |
| Precipitation of this compound in aqueous media | Low aqueous solubility of the compound. | First, dissolve this compound in 100% DMSO to make a concentrated stock. When diluting into aqueous buffer or cell culture media, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation.[2] |
| Inconsistent results between experiments | Degradation of the compound due to improper storage. | Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C.[3] |
| Toxicity observed in control wells | The final concentration of DMSO is too high. | Most cell lines can tolerate DMSO up to 0.5%, but it's best to keep it at or below 0.1%. Ensure the final DMSO concentration is consistent across all experimental and control groups.[2] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of SHIN1 Enantiomers
| Compound | Target | IC₅₀ (nM) |
| (+)-SHIN1 | Human SHMT1 | 5[4][5][6] |
| Human SHMT2 | 13[4][5][6] | |
| This compound | Human SHMT1/2 | Inactive[1] |
Table 2: Cellular Activity of SHIN1 Enantiomers in HCT-116 Cells
| Compound | Assay | IC₅₀ |
| (+)-SHIN1 | Cell Growth Inhibition | 870 nM[1] |
| This compound | Cell Growth Inhibition | > 30 µM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Cell Growth Inhibition Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare serial dilutions of (+)-SHIN1 and a corresponding high concentration of this compound (e.g., 30 µM) in complete cell culture medium. Include a vehicle control with the same final DMSO concentration.[3]
-
Treatment: Remove the existing medium and add the medium containing the different compound concentrations.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[7]
-
Viability Assessment: Determine cell viability using a suitable method, such as an MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.[3]
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ values.[7]
Visualizations
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SHIN1 | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
potential off-target effects of high (-)-SHIN1 concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of high concentrations of (-)-SHIN1, the inactive enantiomer of the potent SHMT1/2 inhibitor. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is the enantiomer of (+)-SHIN1, a potent, dual inhibitor of cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] Enantiomers are mirror-image isomers of a molecule. In this case, (+)-SHIN1 is the biologically active form (eutomer), while this compound is considered the inactive form (distomer). This compound is used as a negative control in experiments to ensure that the observed cellular effects of (+)-SHIN1 are due to specific inhibition of SHMT and not due to the chemical scaffold or other non-specific interactions.[3]
Q2: What are the known on-target effects of the active enantiomer, (+)-SHIN1?
A2: (+)-SHIN1 inhibits SHMT1 and SHMT2, which are crucial enzymes in one-carbon (1C) metabolism.[2] This inhibition blocks the conversion of serine to glycine (B1666218) and the production of 1C units necessary for the synthesis of purines and thymidylate (precursors for DNA and RNA).[2] The primary on-target effects include cell growth inhibition, depletion of purines, and cell cycle arrest.[1][4] These effects can typically be rescued by providing an external source of 1C units, such as formate (B1220265).[1]
Q3: Is this compound truly inactive? At what concentration are off-target effects a concern?
A3: Studies have shown that this compound has no significant effect on the growth of cell lines such as HCT-116 at concentrations up to 30 µM.[1] This is a concentration well above the cellular IC50 of the active (+)-SHIN1 enantiomer in most cell lines.[5] An "off-target" concentration for a negative control is not strictly defined, but concerns may arise at very high concentrations where physicochemical properties or impurities could lead to non-specific effects. It is crucial to test negative controls at the same high concentrations as the active compound to ensure observed effects are target-specific.
Q4: What potential off-target effects could high concentrations of this compound theoretically cause?
A4: While no specific off-target effects have been documented for this compound, high concentrations of any small molecule, including an inactive enantiomer, can potentially lead to:
-
Non-specific cytotoxicity: Disruption of cell membranes or aggregation of the compound.
-
Inhibition of unrelated enzymes: High concentrations might lead to binding to other proteins with low affinity.
-
Physicochemical interference: The compound might interfere with assay readouts (e.g., fluorescence).
-
Effects from impurities: Trace amounts of the active (+)-SHIN1 enantiomer or other impurities could become significant at high concentrations of this compound.
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide is for researchers who observe unexpected effects with this compound at high concentrations and wish to troubleshoot.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity or reduced cell viability with high concentrations of this compound. | 1. Compound Aggregation: The compound may be coming out of solution at high concentrations. 2. Non-specific Cellular Stress: High concentrations might induce stress pathways unrelated to SHMT inhibition. 3. Contamination: The stock solution or media may be contaminated. | 1. Check Solubility: Visually inspect the media for precipitation. Perform a solubility test for this compound in your specific cell culture medium. 2. Dose-Response Curve: Perform a detailed dose-response curve with this compound up to the highest concentration used. 3. Alternative Negative Control: If possible, use an alternative structurally unrelated negative control. |
| Metabolic changes observed with this compound that are not rescued by formate. | 1. Off-Target Enzyme Inhibition: this compound might be inhibiting another metabolic enzyme. 2. Mitochondrial Dysfunction: High concentrations of small molecules can sometimes impact mitochondrial health. | 1. Untargeted Metabolomics: Perform untargeted metabolomics on cells treated with a high concentration of this compound versus a vehicle control to identify affected pathways. 2. Mitochondrial Health Assays: Use assays like MitoSOX Red or JC-1 staining to assess mitochondrial reactive oxygen species (ROS) and membrane potential, respectively.[6] |
| The biological effect of (+)-SHIN1 is not fully rescued by formate, leading to suspicion of off-target effects. | 1. Glycine Depletion: In some cell lines, the depletion of glycine (another product of the SHMT reaction) is also critical and cannot be rescued by formate alone.[1] 2. Off-Target Effects of (+)-SHIN1: While considered specific, off-target effects at high concentrations cannot be entirely ruled out. | 1. Co-supplementation: Attempt to rescue the phenotype by adding both formate and glycine to the culture medium.[1] 2. Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or NanoBRET™ assay to confirm that both enantiomers show differential binding to SHMT1/2 in live cells. |
| Inconsistent results between experiments using this compound. | 1. Stock Solution Degradation: The compound may be unstable with repeated freeze-thaw cycles. 2. Supplier Variability: Purity or enantiomeric excess may vary between batches or suppliers. | 1. Aliquot Stocks: Prepare single-use aliquots of your this compound stock solution. 2. Verify Purity: If problems persist, consider analytical chemistry techniques (e.g., chiral chromatography, NMR) to verify the purity and identity of your compound. |
Quantitative Data Summary
The following tables summarize the known quantitative data for (+)-SHIN1 and its inactive enantiomer, this compound, to provide a reference for expected concentrations and activities.
Table 1: In Vitro and Cellular Activity of SHIN1 Enantiomers
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 | Reference |
| (+)-SHIN1 | Human SHMT1 | 5 | HCT-116 | 870 nM | [7] |
| Human SHMT2 | 13 | HCT-116 (SHMT2 KO) | < 50 nM | [5] | |
| This compound | Human SHMT1/2 | Not active | HCT-116 | No significant effect up to 30 µM | [1] |
Table 2: Expected Metabolic Changes with On-Target SHMT Inhibition by (+)-SHIN1
| Metabolite/Process | Treatment Condition | Expected Quantitative Change | Reference |
| Purine Intermediates (e.g., AICAR) | 5 µM (+)-SHIN1, 24h | Accumulation | [2] |
| Homocysteine | 10 µM (+)-SHIN1, 48h | > 4-fold increase | [2] |
| Nucleotide Triphosphates | 5 µM (+)-SHIN1, 72h | Large reduction | [1] |
| ¹³C-Serine to Glycine Flux | 5 µM (+)-SHIN1, 24h | Nearly complete blockade | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest (e.g., HCT-116) in complete culture medium.
-
96-well cell culture plates.
-
This compound and (+)-SHIN1 stock solutions (e.g., 10 mM in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent (5 mg/mL in PBS).
-
For MTT: Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and (+)-SHIN1 in culture medium. A typical concentration range to test for off-target effects could be from 1 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the compounds. Incubate for a specified period (e.g., 72 hours).
-
Assay Development:
-
For MTS: Add 20 µL of MTS reagent to each 100 µL well. Incubate for 1-4 hours at 37°C.[8]
-
For MTT: Add 10 µL of MTT stock solution to each 100 µL well. Incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[9]
-
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[5][8]
-
Analysis: Normalize the absorbance values to the vehicle-only control wells to determine the percentage of cell viability. Plot viability against the log of the compound concentration to generate dose-response curves.
Protocol 2: Metabolite Extraction for Off-Target Analysis
This protocol provides a general workflow for preparing cell samples for metabolomics analysis to investigate unexpected metabolic perturbations.
Materials:
-
6-well plates with cultured cells.
-
High concentrations of this compound and vehicle control.
-
Ice-cold 0.9% NaCl solution (Saline).
-
Cold ( -80°C) extraction solvent (e.g., 80:20 Methanol:Water).
-
Cell scraper.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency.
-
Treatment: Treat cells with the desired high concentration of this compound or vehicle for a defined period (e.g., 24 hours).
-
Metabolism Quenching: Place the plate on ice. Aspirate the medium and quickly wash the cells twice with ice-cold saline.
-
Extraction: Add 1 mL of -80°C extraction solvent to each well. Scrape the cells immediately and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Centrifugation: Vortex the tubes and centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.
Visualizations
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (-)-SHIN1 Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected activity with the inactive enantiomer, (-)-SHIN1.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound?
A1: this compound is the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1.[1][2] As such, it is designed to serve as a negative control in experiments and is expected to exhibit no significant biological activity.[1] In cellular growth assays, for instance, this compound has been shown to have no significant effect at concentrations up to 30 µM, whereas the active (+)-enantiomer inhibits cell growth with an IC₅₀ of 870 nM in HCT-116 cells.[1][2]
Q2: Why am I observing slight activity with my this compound sample?
A2: Observing slight activity with this compound is an unexpected result that warrants further investigation. The most common reasons for this observation include:
-
Chiral Purity: The this compound sample may be contaminated with a small amount of the highly potent (+)-SHIN1 enantiomer. Given the high potency of (+)-SHIN1, even minor contamination can lead to measurable effects.
-
Sample Integrity: The compound may have degraded or been contaminated with other active substances.
-
Experimental Artifacts: The observed activity could be due to non-specific effects or artifacts in the assay system, particularly at high concentrations.
Q3: How can I verify the purity of my this compound sample?
A3: To verify the chiral purity of your this compound sample, we recommend performing chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the two enantiomers and allow for the quantification of any (+)-SHIN1 contamination.
Troubleshooting Guide: Investigating Slight Activity of this compound
If you are observing unexpected activity with this compound, follow these troubleshooting steps:
Step 1: Verify Chiral Purity
-
Action: Perform chiral HPLC analysis on your this compound sample to determine the enantiomeric excess (e.e.).
-
Rationale: This is the most critical step to rule out contamination with the active (+)-SHIN1 enantiomer.
Step 2: Confirm On-Target Activity
-
Action: Conduct a rescue experiment by adding formate (B1220265) to your cell culture media when treating with this compound.
-
Rationale: The inhibitory effects of (+)-SHIN1 on cell growth can be rescued by the addition of formate, which provides an alternative source of one-carbon units.[2] If the slight activity you observe is reversed by formate, it strongly suggests the presence of contaminating (+)-SHIN1.
Step 3: Assess Sample Integrity
-
Action: Obtain a new, certified pure lot of this compound and repeat the experiment.
-
Rationale: This will help determine if the issue is with the specific batch of the compound you are using.
Step 4: Review Experimental Protocol
-
Action: Carefully review your experimental protocol for potential sources of error.
-
Rationale: High concentrations of any compound can sometimes lead to non-specific effects. Consider performing a dose-response curve to see if the activity is concentration-dependent.
Quantitative Data Summary
The following table summarizes the differential activity of (+)-SHIN1 and this compound based on published data.
| Parameter | (+)-SHIN1 | This compound | Reference |
| Enzymatic Inhibition | |||
| SHMT1 IC₅₀ | 5 nM | Inactive | [2][3][4][5] |
| SHMT2 IC₅₀ | 13 nM | Inactive | [2][3][4][5] |
| Cellular Activity | |||
| HCT-116 Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | [1][2] |
Experimental Protocols
1. Chiral HPLC for Enantiomeric Purity Assessment
-
Objective: To separate and quantify the enantiomers of SHIN1.
-
Methodology:
-
Utilize a chiral stationary phase (CSP) column suitable for the separation of chiral compounds, such as a cellulose- or amylose-based column.
-
Dissolve the this compound sample in an appropriate organic solvent.
-
Inject the sample into the HPLC system.
-
Elute with a mobile phase under isocratic or gradient conditions, monitoring the effluent with a UV detector.
-
The two enantiomers will have different retention times, allowing for their separation and quantification.
-
2. Cell Growth Inhibition Assay
-
Objective: To determine the effect of SHIN1 enantiomers on cell proliferation.
-
Methodology:
-
Seed cells (e.g., HCT-116) in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of (+)-SHIN1 and this compound.
-
Treat the cells with the compounds for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay or by cell counting.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Visualizations
Caption: Simplified signaling pathway of one-carbon metabolism.
Caption: Troubleshooting workflow for this compound activity.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting (-)-SHIN1 Results
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing inconsistent results with (-)-SHIN1. The following question-and-answer format directly addresses specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is the inactive enantiomer of SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2). In research, this compound serves as a crucial negative control. Its active counterpart, (+)-SHIN1, blocks the conversion of serine to glycine (B1666218), depleting the one-carbon units necessary for purine (B94841) and thymidylate synthesis, which in turn inhibits cell proliferation.[1][2] Ideally, this compound should not exhibit significant biological activity, and its use helps confirm that the effects observed with (+)-SHIN1 are due to specific inhibition of the SHMT pathway and not off-target effects or artifacts.[1][3]
Q2: I am observing unexpected cellular effects with this compound. What are the potential causes?
A2: Observing activity with an inactive control like this compound is unusual and warrants investigation. Potential causes for inconsistent results include:
-
Compound Purity and Integrity: The this compound sample may be contaminated with the active (+)-SHIN1 enantiomer or other impurities. Degradation of the compound due to improper storage or handling can also lead to unexpected byproducts with biological activity.
-
Experimental Artifacts: Issues such as solvent effects (especially at high concentrations), assay interference, or cell line instability can produce misleading results.
-
High Compound Concentration: At very high concentrations, even an "inactive" compound can exhibit non-specific effects on cells.
Q3: How should this compound be properly stored and handled to ensure its stability?
A3: Proper storage and handling are critical for maintaining the integrity of this compound. Follow these guidelines:
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
Storage of Solvent Stocks: Prepare stock solutions in high-quality, anhydrous DMSO.[5][6] Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[6] To prevent degradation from repeated freeze-thaw cycles, use fresh aliquots for each experiment.
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment and use them immediately for optimal results.[5]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Growth with this compound
If you observe a reduction in cell proliferation when using this compound, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Unexpected Activity
Caption: Troubleshooting workflow for unexpected this compound activity.
Detailed Methodologies
Cell Proliferation Assay Protocol:
-
Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a density that allows for logarithmic growth over the assay duration (typically 24-72 hours). Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of (+)-SHIN1 and this compound in complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the diluted compounds or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTT, or resazurin) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration to determine IC50 values.[7]
Issue 2: Inconsistent Results Across Different Experimental Batches
Variability between experiments can be a significant challenge. Use the following guide to identify potential sources of inconsistency.
Data Presentation: Comparing Active vs. Inactive Enantiomers
For reference, the following table summarizes the expected inhibitory activities of the active enantiomer, (+)-SHIN1. Your this compound should ideally show no significant activity in these assays.
| Target/Cell Line | Inhibitor | IC50 Value | Notes |
| Human SHMT1 (in vitro) | (+)-SHIN1 | 5 nM | Potent enzymatic inhibition. |
| Human SHMT2 (in vitro) | (+)-SHIN1 | 13 nM | Potent enzymatic inhibition. |
| HCT-116 Cells | (+)-SHIN1 | 870 nM | Blocks cell growth.[8] |
| HCT-116 (SHMT2 knockout) | (+)-SHIN1 | < 50 nM | Demonstrates potent inhibition of cytosolic SHMT1.[6][9] |
| HCT-116 Cells | This compound | > 30 µM | Expected to have no significant effect on cell growth.[1] |
Signaling Pathway Affected by the Active (+)-SHIN1
Understanding the pathway targeted by the active compound can help in designing control experiments. (+)-SHIN1 disrupts one-carbon metabolism, which is crucial for nucleotide synthesis.
Caption: Mechanism of action of (+)-SHIN1 in one-carbon metabolism.
By systematically evaluating your experimental setup, compound integrity, and data against the expected outcomes for both the active and inactive enantiomers of SHIN1, you can effectively troubleshoot and resolve inconsistencies in your results.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Enantiomeric Purity of (-)-SHIN1
Welcome to the technical support center for (-)-SHIN1. This resource is designed to assist researchers, scientists, and drug development professionals in verifying and troubleshooting the enantiomeric purity of this compound. Ensuring the stereochemical integrity of your sample is critical, as this compound serves as the inactive enantiomer and an essential negative control for studying the biological effects of its active counterpart, (+)-SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT1/2).[1]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to ensure the enantiomeric purity of my this compound sample?
A1: The biological activity of SHIN1 is stereospecific. (+)-SHIN1 is the active enantiomer that potently inhibits both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase, disrupting one-carbon metabolism essential for cancer cell proliferation.[1][2][3][4] In contrast, this compound is biologically inactive and serves as a crucial negative control in experiments.[1] Contamination of your this compound sample with the active (+)-SHIN1 enantiomer could lead to erroneous experimental results, such as false positives or a misinterpretation of the compound's mechanism of action. Therefore, verifying high enantiomeric purity (typically >99% enantiomeric excess) is a mandatory quality control step to validate that any observed biological effects are specifically due to the active enantiomer.
Q2: What is the recommended primary method for determining the enantiomeric purity of this compound?
A2: The most reliable and widely used method for determining the enantiomeric purity of compounds like SHIN1 is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[5][6] This technique uses a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, allowing for their separation and quantification.[5] The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess (e.e.).
Q3: I don't have an established chiral HPLC method. Where do I start?
A3: Developing a chiral separation method often requires screening several columns and mobile phases.[6][7][8] Polysaccharide-based and macrocyclic glycopeptide columns are versatile and effective for a wide range of molecules.[9] A systematic screening approach is the most efficient strategy.
Below is a general protocol for chiral HPLC method development.
Experimental Protocol: Chiral HPLC Method Development for SHIN1
1. Column Selection and Screening:
-
Begin by screening a set of complementary chiral stationary phases (CSPs). Polysaccharide-based columns are a common starting point.
-
Example Columns: CHIRALPAK® IA, IB, IC, etc.; CHIRALCEL® OD-H, AD-H, etc.
-
-
Equilibrate the column thoroughly with the initial mobile phase until a stable baseline is achieved. Chiral columns may require longer equilibration times than standard reversed-phase columns.[10]
2. Mobile Phase Screening:
-
Screen different modes of separation:
-
Normal Phase: Use mixtures of alkanes (e.g., hexane, heptane) and an alcohol modifier (e.g., isopropanol (B130326), ethanol).
-
Reversed Phase: Use mixtures of water (often with a buffer like ammonium (B1175870) bicarbonate) and an organic modifier (e.g., acetonitrile, methanol).
-
Polar Organic Mode: Use a polar organic solvent like methanol, ethanol (B145695), or acetonitrile, often with additives.
-
-
For acidic or basic compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[9]
3. Initial Screening Conditions (Example):
-
Flow Rate: Start with a lower flow rate, such as 0.5-1.0 mL/min, as chiral separations can be sensitive to flow rate.[10]
-
Temperature: Maintain a constant column temperature using a column oven, typically starting at 25 °C. Temperature can significantly impact selectivity.[7][10]
-
Detection: Use a UV detector at a wavelength where SHIN1 has strong absorbance.
-
Injection Volume: Inject a small volume (e.g., 1-5 µL) of a dilute solution of racemic SHIN1 to avoid column overload.[10]
4. Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by varying the ratio of the strong and weak solvents in small increments.
-
Adjust the flow rate and temperature to fine-tune the resolution and analysis time.
5. Enantiomeric Excess (e.e.) Calculation:
-
Once a baseline-resolved separation is achieved, integrate the peak areas for both enantiomers.
-
Calculate the e.e. using the following formula:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
The workflow for this process is visualized below.
Q4: My chiral HPLC analysis shows poor or no resolution between the enantiomers. What are the common causes and solutions?
A4: Poor resolution is a common challenge in chiral method development. The primary causes include an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase.[10]
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Chiral Stationary Phase (CSP) | The CSP may not have sufficient stereoselectivity for SHIN1. Solution: Screen a different class of CSP (e.g., if a polysaccharide column fails, try a macrocyclic glycopeptide column).[10] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for achieving separation. Solution: 1. Systematically vary the ratio of the organic modifier. 2. Try a different organic modifier (e.g., switch from isopropanol to ethanol in normal phase). 3. Add or change the concentration of acidic/basic additives.[7][10] |
| Incorrect Flow Rate | Chiral separations are often more successful at lower flow rates. Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for more interaction time between the analyte and the CSP.[10] |
| Inadequate Temperature Control | Temperature can significantly affect chiral recognition. Solution: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) using a column oven. Both increasing and decreasing the temperature can improve resolution.[10] |
| Column Overload | Injecting too much sample can cause peak broadening and loss of resolution. Solution: Dilute the sample and/or reduce the injection volume.[10] |
This troubleshooting logic is illustrated in the decision tree below.
Q5: Can I use Nuclear Magnetic Resonance (NMR) to determine the enantiomeric purity?
A5: Yes, NMR spectroscopy can be used as an alternative or complementary method, but it requires converting the enantiomers into diastereomers using a chiral derivatizing agent.[11][12][13] The most common method for molecules containing a hydroxyl group, like SHIN1, is Mosher's ester analysis .[11][12][14][15]
In this technique, the alcohol this compound is reacted in two separate tubes with the (R)- and (S)-enantiomers of a chiral acid chloride (e.g., α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl) to form diastereomeric esters.[11][15] These diastereomers have distinct NMR spectra, and the signals (e.g., ¹H or ¹⁹F) for each can be integrated to determine their relative ratio, which corresponds to the enantiomeric ratio of the original alcohol.[12][14]
Experimental Protocol: Mosher's Ester Analysis
Objective: To determine the enantiomeric excess of a this compound sample containing a hydroxyl group.
Materials:
-
This compound sample
-
(R)-(-)-MTPA-Cl (Mosher's acid chloride)
-
(S)-(+)-MTPA-Cl
-
Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or CDCl₃
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Prepare two separate, dry NMR tubes or small vials. Label them "R-MTPA" and "S-MTPA".
-
To each tube, add a precisely weighed amount of the this compound sample (typically 1-5 mg).
-
Dissolve the sample in ~0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or another suitable anhydrous solvent.
-
To the "R-MTPA" tube, add a slight molar excess (e.g., 1.1 equivalents) of (S)-(+)-MTPA-Cl.
-
To the "S-MTPA" tube, add a slight molar excess (e.g., 1.1 equivalents) of (R)-(-)-MTPA-Cl.
-
Add a small amount of anhydrous pyridine to each tube to catalyze the reaction and scavenge the HCl byproduct. The reaction should proceed to completion to avoid kinetic resolution.[16]
-
Allow the reactions to proceed at room temperature until complete (monitor by TLC or LC-MS if necessary).
-
Acquire high-resolution ¹H NMR and/or ¹⁹F NMR spectra for both the R-MTPA and S-MTPA ester samples.
-
Identify well-resolved signals corresponding to protons near the stereocenter or the CF₃ group from the MTPA moiety. The CF₃ group in ¹⁹F NMR often gives two clean singlets for the two diastereomers, making quantification straightforward.[14]
-
Carefully integrate the corresponding signals for the two diastereomers. Calculate the enantiomeric excess (e.e.) based on the integration values.
Context: The SHIN1 Signaling Pathway
To underscore the importance of stereospecificity, the diagram below illustrates the metabolic pathway inhibited by the active (+)-SHIN1 enantiomer. Its inhibition of SHMT1/2 blocks the production of one-carbon units, which are critical for synthesizing the building blocks of DNA (purines and thymidylate), thereby halting cancer cell proliferation.[2][4] Using impure this compound could inadvertently trigger this pathway, confounding results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. echemi.com [echemi.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
stability of (-)-SHIN1 in culture media
Welcome to the technical support center for (-)-SHIN1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in culture media and to offer troubleshooting advice for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in research?
A1: this compound is the inactive enantiomer of the potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/2), (+)-SHIN1. Due to its structural similarity to the active compound without the inhibitory effect on SHMT, this compound is primarily used as a negative control in cell-based assays to ensure that the observed effects of (+)-SHIN1 are due to specific inhibition of the one-carbon metabolism pathway and not due to off-target or non-specific effects of the chemical scaffold.
Q2: Is there quantitative data available on the stability of this compound in common cell culture media like DMEM or RPMI-1640?
A2: Currently, there is no publicly available quantitative data, such as half-life or degradation rate, specifically for this compound in common cell culture media. While the active enantiomer, (+)-SHIN1, has been noted to be suitable for in vitro cell culture studies, its stability is also not quantitatively defined in this context.[1] As enantiomers possess identical physical and chemical properties in an achiral environment, it is reasonable to assume that the intrinsic chemical stability of this compound is comparable to that of (+)-SHIN1.[2] However, empirical determination of its stability under specific experimental conditions is highly recommended.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
A3: Several factors can affect the stability of small molecules like this compound in cell culture media:
-
pH: The typical pH of culture media (7.2-7.4) can influence the rate of hydrolysis of certain chemical structures.[3]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate chemical degradation compared to storage at lower temperatures.[3]
-
Media Components: Interactions with components in the media, such as amino acids, vitamins, or metal ions, could potentially lead to degradation.[4]
-
Serum Enzymes: If the medium is supplemented with serum, enzymes like esterases and proteases present in the serum could metabolize this compound.[3]
-
Light and Oxygen: Exposure to light can cause photodegradation of sensitive compounds, and dissolved oxygen can lead to oxidative degradation.[3]
Q4: How should I prepare and store this compound for my experiments?
A4: To ensure maximum stability and reproducibility, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[5] This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.[6] When preparing working solutions, dilute the stock solution into your pre-warmed cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium | 1. Poor aqueous solubility.2. Final concentration exceeds the solubility limit.3. Addition of cold stock solution to warmer media. | 1. Ensure the final DMSO concentration is low (typically <0.5%).2. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium rather than a single large dilution.3. Gently vortex the medium while adding the this compound stock solution.4. If precipitation persists, consider lowering the final working concentration. |
| Inconsistent experimental results | 1. Degradation of this compound during the experiment.2. Inaccurate concentration of the stock solution due to improper storage.3. Variability in plating density or cell health. | 1. Perform a stability study of this compound in your specific culture medium and under your experimental conditions (see protocol below).2. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment.3. Ensure consistent cell seeding and monitor cell viability throughout the experiment. |
| Unexpected biological effects observed with this compound | 1. Contamination of the this compound stock.2. The cell line may have a unique sensitivity to the compound scaffold. | 1. Verify the purity of your this compound sample, if possible.2. Test a different negative control compound with a distinct chemical structure.3. Conduct dose-response experiments to see if the effect is concentration-dependent. |
Quantitative Data Summary
As specific quantitative stability data for this compound in culture media is not publicly available, the following table provides a representative example of how such data would be presented. Researchers are encouraged to generate this data for their specific experimental system using the protocol provided below.
Table 1: Representative Stability of a Hypothetical Compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 8 | 9.5 | 95% |
| 24 | 8.9 | 89% |
| 48 | 8.1 | 81% |
| 72 | 7.4 | 74% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum supplementation
-
Sterile microcentrifuge tubes or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Acetonitrile (B52724) with an internal standard (for protein precipitation and extraction)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a multi-well plate. Incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect an aliquot from the incubated samples. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation: To each aliquot, add a sufficient volume of cold acetonitrile containing a known concentration of an internal standard to precipitate any proteins and extract the compound. Vortex and then centrifuge to pellet the precipitate.
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This data can be used to determine the degradation rate and half-life of the compound in the specific medium.
Visualizations
Caption: Role of SHIN1 enantiomers in one-carbon metabolism.
Caption: Workflow for determining this compound stability in media.
References
Technical Support Center: Best Practices for Using (-)-SHIN1 as a Negative Control
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of (-)-SHIN1 as a negative control in experiments involving its active enantiomer, (+)-SHIN1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is the inactive enantiomer of (+)-SHIN1, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and serine hydroxymethyltransferase 2 (SHMT2).[1] It is used as a negative control to demonstrate the stereospecificity of the biological effects observed with (+)-SHIN1, ensuring that the observed activities are due to the specific inhibition of SHMT and not due to off-target effects of the chemical scaffold.[1]
Q2: What is the mechanism of action of (+)-SHIN1?
A2: (+)-SHIN1 is a pyrazolopyran-based small molecule that acts as a competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT.[2] By inhibiting these enzymes, (+)-SHIN1 blocks the conversion of serine to glycine (B1666218) and the simultaneous production of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a crucial one-carbon donor for nucleotide biosynthesis (purines and thymidylate).[1][2] This disruption of one-carbon metabolism leads to cell cycle arrest and inhibition of cancer cell proliferation.[2]
Q3: How significant is the difference in activity between (+)-SHIN1 and this compound?
A3: The difference in activity is substantial. (+)-SHIN1 potently inhibits SHMT1 and SHMT2 with IC₅₀ values in the low nanomolar range, whereas this compound is essentially inactive.[1] For example, in cell growth assays with HCT-116 cells, (+)-SHIN1 has an IC₅₀ of 870 nM, while this compound shows no significant effect at concentrations up to 30 µM.[3]
Q4: Can I use a vehicle control (e.g., DMSO) instead of this compound?
A4: While a vehicle control is essential, it is not a substitute for a negative control compound like this compound. The vehicle control accounts for any effects of the solvent, whereas this compound specifically controls for potential off-target effects of the chemical structure shared by both enantiomers. Using both provides a more rigorous validation of the on-target activity of (+)-SHIN1.
Q5: Are there any known off-target effects of this compound?
A5: Current research suggests that at concentrations where (+)-SHIN1 shows potent on-target activity, this compound does not exhibit significant biological effects.[3] Untargeted LC-MS analysis of cells treated with (+)-SHIN1 showed no major metabolic changes indicative of off-target effects, and the observed changes were rescued by formate, further supporting its specific on-target action.[3]
Q6: Is this compound suitable for in vivo studies?
A6: No, both (+)-SHIN1 and this compound have poor in vivo half-lives and are unstable in liver microsome assays, making them unsuitable for animal models.[4][5] An analog, SHIN2, has been developed for in vivo studies.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected activity observed with this compound. | 1. Compound Purity/Identity: The this compound sample may be contaminated with the active (+)-SHIN1 enantiomer or could be mislabeled. 2. High Concentration: The concentration of this compound being used may be excessively high, leading to non-specific effects. 3. Cell Line Sensitivity: The specific cell line being used might be unusually sensitive to the chemical scaffold. | 1. Verify the purity and identity of your this compound sample using analytical methods such as chiral chromatography. 2. Use this compound at the same concentration as the highest effective concentration of (+)-SHIN1. Based on literature, concentrations up to 30 µM of this compound have been shown to be inactive in HCT-116 cells.[3] 3. Test a range of concentrations of this compound to establish a baseline for any non-specific effects in your specific cell model. |
| No effect observed with (+)-SHIN1, making the this compound control difficult to interpret. | 1. Cellular Context: The cell line may not be reliant on the one-carbon metabolism pathway targeted by SHIN1. 2. Experimental Conditions: Issues with compound solubility, stability in media, or incorrect dosage. 3. Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of SHMT inhibition. | 1. Select cell lines known to be sensitive to SHMT inhibition, such as certain B-cell lymphomas or pancreatic cancer cell lines with defects in mitochondrial folate metabolism.[3] 2. Ensure proper dissolution of the compound. Fresh DMSO is recommended.[7] Verify the stability of the compound in your culture medium over the course of the experiment. 3. Use a more direct measure of target engagement, such as metabolomics to detect changes in purine (B94841) intermediates.[3] |
| Variability in results between experiments. | 1. Inconsistent Compound Handling: Differences in stock solution preparation, storage, or freeze-thaw cycles. 2. Cell Culture Conditions: Variations in cell passage number, density, or media composition. | 1. Prepare fresh stock solutions in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles. 2. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the start of the experiment. |
Data Presentation
Table 1: Comparative In Vitro and Cellular Activity of (+)-SHIN1 and this compound
| Parameter | (+)-SHIN1 | This compound | Reference |
| Enzymatic Inhibition | |||
| SHMT1 IC₅₀ | 5 nM | Inactive | [1] |
| SHMT2 IC₅₀ | 13 nM | Inactive | [1] |
| Cellular Activity | |||
| HCT-116 Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | [3] |
| SHMT2 knockout HCT-116 Cell Growth IC₅₀ | ~10 nM | Not reported | [1] |
Experimental Protocols
SHMT Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of (+)-SHIN1 and this compound against purified human SHMT1 and SHMT2.
Methodology:
-
Express and purify recombinant human SHMT1 and SHMT2 enzymes.
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol), pyridoxal (B1214274) 5'-phosphate (PLP), L-serine, and tetrahydrofolate (THF).[8]
-
Add varying concentrations of (+)-SHIN1 or this compound to the reaction mixture. Include a DMSO vehicle control.
-
Initiate the reaction by adding the SHMT enzyme.
-
Monitor the production of 5,10-methylenetetrahydrofolate (CH2-THF). This can be done using a coupled-enzyme assay where CH2-THF is oxidized by a dehydrogenase, leading to a measurable change in absorbance or fluorescence.[1]
-
Calculate IC₅₀ values by fitting the dose-response data to a suitable model.[1]
Cell Viability Assay
Objective: To assess the effect of (+)-SHIN1 and this compound on the viability of cancer cells.
Methodology:
-
Seed cells (e.g., HCT-116) into 96-well plates at an optimal density and allow them to adhere overnight.[8]
-
Treat the cells with a serial dilution of (+)-SHIN1 and this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).[8]
-
Add a cell viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate according to the manufacturer's instructions.[8]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the IC₅₀ value.
Metabolomic Analysis for Target Engagement
Objective: To confirm that (+)-SHIN1 engages its target (SHMT1/2) in a cellular context by measuring changes in metabolite levels.
Methodology:
-
Culture cells (e.g., HCT-116) and treat with DMSO, (+)-SHIN1, or this compound at a specified concentration (e.g., 5 µM) for a defined period (e.g., 24-48 hours).[3][4]
-
For rescue experiments, supplement the media with formate.[3]
-
Quench the cells with cold methanol (B129727) and extract metabolites.[3]
-
Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Identify and quantify key metabolites in the one-carbon pathway, such as purine intermediates (e.g., AICAR) and glycine.[2][3]
-
Compare the metabolite profiles between the different treatment groups to confirm the on-target effects of (+)-SHIN1 and the lack of effect from this compound.
Mandatory Visualizations
Caption: Mechanism of action of (+)-SHIN1 and the role of this compound.
Caption: General experimental workflow including appropriate controls.
Caption: Troubleshooting logic for unexpected this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
(-)-SHIN1 vs (+)-SHIN1: A Comparative Analysis of Cell Growth Inhibition
In the realm of cancer research and drug development, the stereochemistry of a molecule can be the determining factor in its biological activity. This guide provides a detailed comparison of the enantiomers of SHIN1, a potent inhibitor of serine hydroxymethyltransferase (SHMT), highlighting the stark contrast in their ability to inhibit cell growth. Experimental data is presented to objectively delineate the pharmacological profiles of (-)-SHIN1 and the biologically active (+)-SHIN1.
Differential Biological Activity: An Overview
(+)-SHIN1 is a powerful dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.[1][2] These enzymes are pivotal in one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation, a hallmark of cancer.[2][3] In stark contrast, this compound is the inactive enantiomer and serves as a crucial negative control in research, demonstrating the stereospecificity of (+)-SHIN1's interaction with its target enzymes.[3]
Quantitative Comparison of Inhibitory Activity
The differential effects of the SHIN1 enantiomers are starkly illustrated by their respective inhibitory concentrations. Experimental data consistently demonstrates that (+)-SHIN1 potently inhibits both SHMT enzymes and subsequent cancer cell growth, while this compound shows no significant activity.
| Parameter | (+)-SHIN1 | This compound | Reference |
| Enzymatic Inhibition | |||
| SHMT1 IC₅₀ | 5 nM | Inactive | [3] |
| SHMT2 IC₅₀ | 13 nM | Inactive | [3] |
| Cellular Activity | |||
| HCT-116 Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | [3][4] |
| HCT-116 (SHMT2 knockout) Cell Growth IC₅₀ | ~10 nM | Not reported | [3] |
Mechanism of Action: Targeting One-Carbon Metabolism
(+)-SHIN1 exerts its anti-proliferative effects by competitively inhibiting SHMT1 and SHMT2.[1][3] This inhibition blocks the conversion of serine to glycine (B1666218) and the simultaneous generation of one-carbon units carried by tetrahydrofolate.[3] These one-carbon units are indispensable for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][3] The on-target activity of (+)-SHIN1 is confirmed by rescue experiments where the addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor.[3][4] Conversely, this compound does not interfere with these processes, underscoring its lack of interaction with the SHMT enzymes.[3]
References
A Comparative Guide to the Metabolic Effects of (-)-SHIN1 and (+)-SHIN1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the enantiomers of the serine hydroxymethyltransferase (SHMT) inhibitor, SHIN1. The biologically active enantiomer, (+)-SHIN1, is a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of SHMT. In stark contrast, (-)-SHIN1 is its inactive counterpart, frequently utilized as a negative control in experimental settings to demonstrate the stereospecificity of the active compound's effects.[1]
(+)-SHIN1's inhibition of SHMT disrupts one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids essential for cell proliferation, making it a compound of significant interest in cancer research.[1][2] This guide summarizes the quantitative data, details the experimental protocols for key assays, and provides visual diagrams of the affected signaling pathways and experimental workflows.
Data Presentation
The following tables provide a quantitative comparison of the biochemical and cellular activities of (+)-SHIN1 and this compound.
Table 1: Biochemical Inhibitory Activity
| Target | (+)-SHIN1 IC₅₀ (nM) | This compound IC₅₀ |
| Human SHMT1 | 5[1][2][3][4] | Inactive[1] |
| Human SHMT2 | 13[1][2][3][4] | Inactive[1] |
Table 2: Cellular Growth Inhibition
| Cell Line | Cancer Type | (+)-SHIN1 IC₅₀ (nM) | This compound Effect |
| HCT-116 | Colon Cancer | 870[1][5][6] | No significant effect up to 30 µM[1][5] |
| HCT-116 (SHMT2 knockout) | Colon Cancer | < 50[3] | Not reported |
| 8988T | Pancreatic Cancer | < 100[3][5] | Not reported |
Mechanism of Action: Targeting One-Carbon Metabolism
(+)-SHIN1 exerts its biological effects by competitively inhibiting SHMT1 and SHMT2, thereby blocking the conversion of serine to glycine (B1666218) and the concurrent production of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).[2] This disruption of one-carbon flux leads to a depletion of downstream metabolites critical for cellular proliferation, including purines and thymidylate.[2] Metabolomic studies have demonstrated that treatment with (+)-SHIN1 leads to the accumulation of purine (B94841) biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), upstream of the one-carbon-dependent steps.[2] Conversely, this compound does not produce these metabolic changes, highlighting its lack of on-target activity.[1][5]
The on-target activity of (+)-SHIN1 is further confirmed by rescue experiments. The addition of formate (B1220265), a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor in certain cell lines.[1][5] However, in some cancer cells, such as diffuse large B-cell lymphoma, which have defective glycine import, formate addition can paradoxically potentiate the effects of (+)-SHIN1 due to an exacerbation of glycine deficiency.[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of (+)-SHIN1 inhibition of one-carbon metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SHIN 1 | Other Transferases | Tocris Bioscience [tocris.com]
- 5. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects: A Comparative Guide Featuring (-)-SHIN1 and VHL-Recruiting PROTACs
For researchers, scientists, and drug development professionals, rigorous validation of on-target effects is a cornerstone of preclinical research. This guide provides a comprehensive comparison of methodologies to confirm target engagement and downstream functional consequences, focusing on two distinct classes of molecules: the small molecule inhibitor (-)-SHIN1 and the advanced therapeutic modality of VHL-recruiting PROTACs.
Part 1: Validation of this compound as a SHMT1/2 Inhibitor
This compound (also known as RZ-2994) is a potent and specific inhibitor of both cytosolic (SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferase.[1][2] These enzymes are critical in one-carbon metabolism, catalyzing the conversion of serine to glycine (B1666218) and generating one-carbon units essential for nucleotide synthesis. Validating that the observed cellular effects of this compound are a direct result of SHMT1/2 inhibition is crucial.
| Validation Method | Experimental Approach | Expected Outcome for On-Target Effect | Reference Compound(s) |
| Genetic Knockout | Compare the IC50 of (+)-SHIN1 in wild-type vs. SHMT1 or SHMT2 knockout cell lines (e.g., HCT-116). | Increased sensitivity in SHMT2 knockout cells, indicating potent inhibition of the remaining SHMT1 isoform.[1] | This compound (inactive enantiomer) as a negative control.[1] |
| Metabolite Rescue | Treat cells with (+)-SHIN1 in the presence or absence of downstream metabolites. | Rescue of cell growth inhibition by the addition of formate, a product of the one-carbon pathway.[1] | Vehicle control. |
| Isotope Tracing | Use labeled serine (e.g., U-13C-serine) to trace its conversion to glycine and other downstream metabolites via LC-MS. | Inhibition of the incorporation of serine-derived carbons into glycine, purines, and thymidine (B127349) upon (+)-SHIN1 treatment.[1][3] | Vehicle control. |
| Cellular Thermal Shift Assay (CETSA) | Measure the thermal stability of SHMT1 and SHMT2 in cell lysates or intact cells upon treatment with (+)-SHIN1. | Increased thermal stability of SHMT1 and SHMT2 in the presence of (+)-SHIN1, indicating direct binding. | Vehicle control. |
Cell Growth Inhibition Rescue Assay:
-
Seed cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Prepare media with a serial dilution of (+)-SHIN1, with and without supplementation of 1 mM formate.
-
Replace the existing media with the drug-containing media.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®).
-
Normalize the data to the vehicle control and plot cell viability against the logarithm of the (+)-SHIN1 concentration to determine the IC50 in the presence and absence of formate.[1]
Part 2: Validation of On-Target Effects for VHL-Recruiting PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. Validating the on-target effects of a PROTAC involves demonstrating the formation of a ternary complex, the subsequent ubiquitination and degradation of the target protein, and the dependence of this degradation on the recruited E3 ligase and the proteasome.
This section uses the well-characterized BRD4-degrader MZ1 , which recruits the von Hippel-Lindau (VHL) E3 ligase, as a case study. A comparison with Cereblon (CRBN)-recruiting PROTACs, another major class, is also provided.
| Validation Method | VHL-Recruiting PROTAC (e.g., MZ1) | CRBN-Recruiting PROTAC (e.g., ARV-110) | Key Parameter(s) |
| Target Degradation | Potent degradation of BRD4.[4][5] | Potent degradation of the Androgen Receptor (AR).[6][7] | DC50 (concentration for 50% degradation), Dmax (maximal degradation). |
| Ternary Complex Formation | Forms a [BRD4]-[MZ1]-[VHL] complex.[4][8] | Forms an [AR]-[ARV-110]-[CRBN] complex.[6] | Affinity (KD), cooperativity (alpha). |
| E3 Ligase Dependence | Degradation is blocked by pre-treatment with a VHL ligand or by VHL knockout/knockdown.[5][9][10] | Degradation is blocked by pre-treatment with a CRBN ligand (e.g., pomalidomide) or by CRBN knockout/knockdown.[6] | Reversal of degradation. |
| Proteasome Dependence | Degradation is rescued by co-treatment with a proteasome inhibitor (e.g., MG132). | Degradation is rescued by co-treatment with a proteasome inhibitor (e.g., MG132). | Reversal of degradation. |
| Off-Target Analysis (Proteomics) | Global proteomics to identify unintended protein degradation. MZ1 shows selectivity for BRD4 over BRD2/3.[4][11] | Global proteomics to identify unintended protein degradation.[11] | Changes in protein abundance across the proteome. |
1. Western Blot for Target Degradation:
-
Culture relevant cells (e.g., HeLa for MZ1, VCaP for ARV-110) to 70-80% confluency.
-
Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Harvest and lyse the cells. Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize the bands.
-
Quantify band intensity to determine the extent of degradation relative to the vehicle control.[4]
2. Ternary Complex Formation using NanoBRET™:
-
Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®.
-
Plate the transfected cells and label with the HaloTag® NanoBRET™ 618 Ligand.
-
Add the PROTAC at various concentrations.
-
Measure both donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
Calculate the NanoBRET™ ratio, which is proportional to the proximity of the target and the E3 ligase, indicating ternary complex formation.[8]
3. Global Proteomics for Off-Target Analysis:
-
Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control.
-
Harvest cells, lyse, and digest the proteome into peptides (e.g., with trypsin).
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
Analyze peptides by LC-MS/MS.
-
Use specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples. Any significantly downregulated proteins are potential off-targets that require further validation.[11]
By employing a combination of these biochemical, biophysical, and cellular assays, researchers can rigorously validate the on-target effects of their molecules, ensuring a solid foundation for further drug development.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. 三重複合体の形成 [promega.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chu-lab.org [chu-lab.org]
- 11. benchchem.com [benchchem.com]
Unveiling Stereoselectivity: A Comparative Analysis of SHIN1 Enantiomers in Serine Hydroxymethyltransferase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biologically active enantiomer, (+)-SHIN1, and its inactive counterpart, (-)-SHIN1. This analysis is supported by experimental data to delineate their distinct pharmacological profiles in targeting one-carbon metabolism.
SHIN1, a potent pyrazolopyran-based small molecule, has emerged as a significant tool in cancer research for its ability to inhibit serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism.[1][2][3] This pathway is essential for the biosynthesis of nucleotides and amino acids, and its upregulation is a hallmark of various cancers.[1] SHIN1 exists as two enantiomers, (+)-SHIN1 and this compound, which exhibit starkly different biological activities, highlighting the stereospecificity of the inhibitor-enzyme interaction.[1]
Quantitative Comparison of SHIN1 Enantiomer Activity
The differential activity of the SHIN1 enantiomers is most evident in their respective inhibitory concentrations against the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of the target enzyme, as well as their impact on cancer cell proliferation. The active (+)-SHIN1 demonstrates potent, nanomolar-level inhibition, while the this compound enantiomer is largely inactive.[1][4]
| Parameter | (+)-SHIN1 | This compound | Reference |
| Enzymatic Inhibition | |||
| SHMT1 IC₅₀ | 5 nM | Inactive | [1][3][5] |
| SHMT2 IC₅₀ | 13 nM | Inactive | [1][3][5] |
| Cellular Activity | |||
| HCT-116 Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | [1][4] |
| HCT-116 (SHMT2 knockout) Cell Growth IC₅₀ | ~10 nM | Not reported | [1][6] |
| 8988T Pancreatic Cancer Cell Growth IC₅₀ | < 100 nM | Not reported | [3][7] |
Mechanism of Action: Targeting One-Carbon Metabolism
(+)-SHIN1 exerts its biological effects by competitively inhibiting both SHMT1 and SHMT2.[1] This inhibition blocks the conversion of serine to glycine (B1666218) and the simultaneous generation of one-carbon units carried by tetrahydrofolate.[1][2] These one-carbon units are vital for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2] The on-target activity of (+)-SHIN1 is confirmed by rescue experiments where the addition of formate, a downstream source of one-carbon units, can alleviate the anti-proliferative effects of the inhibitor.[1][4]
Metabolomic studies have further elucidated this mechanism, showing that treatment with (+)-SHIN1 leads to a build-up of purine (B94841) biosynthesis intermediates upstream of the steps requiring one-carbon unit donation.[1][4] Conversely, this compound does not produce these effects, underscoring its lack of interaction with the SHMT enzymes.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of SHMT1/2 Inhibition by SHIN1 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Serine hydroxymethyltransferase (SHMT), a pivotal enzyme in one-carbon metabolism, has emerged as a significant target in cancer therapy. Its two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, are crucial for the biosynthesis of nucleotides and amino acids, processes vital for rapidly proliferating cancer cells. This guide provides a detailed comparative analysis of the inhibitory effects of the enantiomers of SHIN1, a potent SHMT inhibitor, on both SHMT1 and SHMT2. We present quantitative data, comprehensive experimental protocols, and visual diagrams to facilitate a thorough understanding of their differential activities.
Data Presentation: Quantitative Comparison of SHIN1 Isomers
The inhibitory potential of the active enantiomer, (+)-SHIN1, and its inactive counterpart, (-)-SHIN1, has been evaluated through both in vitro enzymatic assays and cellular growth inhibition studies. The data clearly demonstrates the stereospecificity of SHMT inhibition by SHIN1.
| Parameter | (+)-SHIN1 | This compound | Reference |
| Enzymatic Inhibition | |||
| SHMT1 IC₅₀ | 5 nM | Inactive | |
| SHMT2 IC₅₀ | 13 nM | Inactive | |
| Cellular Activity | |||
| HCT-116 Cell Growth IC₅₀ | 870 nM | No significant effect up to 30 µM | |
| SHMT2 knockout HCT-116 Cell Growth IC₅₀ | ~10 nM - < 50 nM | Not reported |
Table 1: Comparative Inhibitory Activity of (+)-SHIN1 and this compound. The table summarizes the key quantitative data highlighting the differential activity of the two enantiomers.
Mechanism of Action: Targeting One-Carbon Metabolism
(+)-SHIN1 functions as a potent dual inhibitor of both SHMT1 and SHMT2. It competitively binds to the folate binding site of the enzymes, thereby blocking the conversion of serine to glycine (B1666218) and the subsequent generation of one-carbon units essential for nucleotide synthesis. This on-target activity is confirmed by rescue experiments where the anti-proliferative effects of (+)-SHIN1 can be alleviated by the addition of formate, a downstream source of one-carbon units. Metabolomic studies further corroborate this mechanism, revealing an accumulation of intermediates in the purine (B94841) biosynthesis pathway upstream of the one-carbon unit donation steps upon treatment with (+)-SHIN1. In contrast, this compound does not elicit these metabolic changes, indicating its lack of interaction with SHMT enzymes.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified pathway of one-carbon metabolism highlighting the roles of SHMT1 and SHMT2 and their inhibition by (+)-SHIN1.
Caption: Experimental workflow for the SHMT enzyme inhibition assay.
Caption: Experimental workflow for the cellular growth inhibition assay.
Experimental Protocols
Detailed methodologies for the key assays are provided below to enable replication and validation of the findings.
SHMT Enzyme Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of compounds against purified SHMT enzymes.
Reagents and Materials:
-
Purified recombinant human SHMT1 and SHMT2 enzymes
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM 2-mercaptoethanol)
-
Test inhibitors (e.g., (+)-SHIN1, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
NADP⁺
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP⁺.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the SHMT enzyme and the coupled enzyme MTHFD.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Growth Inhibition Assay
This protocol describes a method to assess the effect of SHMT inhibitors on the viability of cancer cells.
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors (e.g., (+)-SHIN1, this compound)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate for the recommended time to allow for the formation of a colored or luminescent product.
-
If using an MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle control and calculate the IC₅₀ values by fitting the data to a dose-response curve.
Metabolomics Analysis
This protocol provides a general workflow for analyzing the metabolic effects of SHMT inhibitors on cancer cells.
Sample Preparation:
-
Culture cells and treat them with the SHMT inhibitor or vehicle control for a defined period.
-
Rapidly quench metabolic activity, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites and dry the extract, for instance, using a vacuum concentrator.
LC-MS Analysis and Data Interpretation:
-
Analyze the metabolite extracts by liquid chromatography-mass spectrometry (LC-MS).
-
Perform statistical analysis to identify significant differences in metabolite levels between the inhibitor-treated and control groups.
-
Utilize pathway analysis tools to understand the metabolic pathways affected by the inhibitor.
The Inactive Enantiomer (-)-SHIN1: A Crucial Tool for Validating Stereospecific SHMT Inhibition
A Comparative Guide for Researchers in Oncology and Metabolic Pathways
Serine Hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism, has emerged as a significant target in cancer therapy due to its central role in nucleotide synthesis and amino acid homeostasis. The development of potent and specific SHMT inhibitors is a promising avenue for novel anticancer therapeutics. Among these, SHIN1 has been identified as a powerful dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.[1][2] Crucially, SHIN1 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-SHIN1 and (-)-SHIN1. This guide provides a detailed comparison of these enantiomers and other SHMT inhibitors, highlighting the use of the biologically inactive this compound to unequivocally demonstrate the stereospecificity of SHMT inhibition.
Quantitative Comparison of SHMT Inhibitors
The efficacy of a targeted inhibitor is defined by its potency and selectivity. In the case of chiral molecules, the stereochemistry can dramatically influence biological activity. As the data below illustrates, (+)-SHIN1 is a highly potent inhibitor of both SHMT isoforms, while its enantiomer, this compound, is essentially inactive.[1][3] This stark difference underscores the specific three-dimensional interaction required for effective inhibition of the SHMT active site.
| Inhibitor | Target(s) | SHMT1 IC50 | SHMT2 IC50 | Notes |
| (+)-SHIN1 | SHMT1/SHMT2 | 5 nM[2][3][4][5] | 13 nM[2][3][4][5] | Potent, dual inhibitor. The biologically active enantiomer. |
| This compound | SHMT1/SHMT2 | Inactive[3] | Inactive[3] | Inactive enantiomer; serves as a negative control to demonstrate stereospecificity.[1][3] |
| Pemetrexed | Folate Pathway Enzymes | Kᵢ of 19.1 µM | - | Weak SHMT inhibitor; also targets other enzymes in the folate pathway.[6] |
| Lometrexol | Folate Pathway Enzymes | IC50 of ~100 µM | Kᵢ of 20 µM | Classic antifolate with modest activity against SHMT.[6] |
| SHMT-IN-2 | SHMT1/SHMT2 | 13 nM | 66 nM | A stereospecific inhibitor with sensitivity for B-cell lymphomas.[7] |
| SHIN2 | SHMT1/SHMT2 | - | - | An in vivo active analog of SHIN1.[6][8] |
Cellular Activity of SHIN1 Enantiomers
In vitro enzymatic assays are critical, but cellular activity provides a more physiologically relevant measure of a compound's efficacy. The following table demonstrates the potent anti-proliferative effect of (+)-SHIN1 in the HCT-116 colon cancer cell line, while this compound shows no significant activity even at high concentrations.[1][3] This confirms that the stereospecificity observed in enzymatic assays translates to a cellular context.
| Compound | Cell Line | Growth Inhibition IC50 | Notes |
| (+)-SHIN1 | HCT-116 | 870 nM[1][3] | Efficacy is primarily attributed to the inhibition of mitochondrial SHMT2.[1] |
| This compound | HCT-116 | No significant effect up to 30 µM[1][3] | Demonstrates the lack of cellular activity of the inactive enantiomer. |
| (+)-SHIN1 | HCT-116 (SHMT2 knockout) | ~10-50 nM[1][3][9] | Increased potency reveals potent inhibition of the remaining cytosolic SHMT1 isoform. |
Experimental Protocols
To aid researchers in their evaluation of SHMT inhibitors, detailed protocols for key experiments are provided below.
SHMT Enzyme Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against purified SHMT enzymes.
Reagents and Materials:
-
Purified recombinant human SHMT1 and SHMT2 enzymes
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal-5'-phosphate (PLP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitors (e.g., (+)-SHIN1, this compound) dissolved in DMSO
-
Coupled enzyme: 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
-
NADP+
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, L-serine, THF, and NADP+.
-
Add the test inhibitor at various concentrations to the wells of the microplate. A vehicle control (DMSO) should be included.
-
Initiate the reaction by adding the SHMT enzyme and the coupled enzyme MTHFD.
-
Monitor the increase in absorbance at 340 nm over time. This corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[3]
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Growth Inhibition Assay (e.g., MTT Assay)
This assay assesses the anti-proliferative effects of SHMT inhibitors on cancer cell lines.
Reagents and Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors (e.g., (+)-SHIN1, this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test inhibitors. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically ~570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[3]
Visualizing the Role of this compound in Confirming Stereospecificity
The following diagrams illustrate the one-carbon metabolism pathway, the experimental workflow for determining stereospecificity, and the logical framework for how this compound validates the targeted action of (+)-SHIN1.
Figure 1: Simplified pathway of one-carbon metabolism highlighting the roles of SHMT1 and SHMT2.
Figure 2: Workflow to confirm the stereospecificity of SHMT inhibition using enantiomers.
Figure 3: Logical diagram illustrating the role of this compound as a negative control.
References
- 1. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SHIN 1 | Other Transferase Inhibitors: R&D Systems [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
No Discernible Impact of (-)-SHIN1 on de Novo Purine Synthesis: A Comparative Analysis
A comprehensive evaluation of (-)-SHIN1, the inactive enantiomer of the potent SHMT1/2 inhibitor (+)-SHIN1, reveals a lack of any significant effect on the de novo purine (B94841) synthesis pathway. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data, to delineate the stereospecificity of SHMT inhibition and its downstream metabolic consequences.
The de novo synthesis of purines is a fundamental cellular process that provides the necessary building blocks for DNA and RNA. This pathway is a target for various therapeutic agents, particularly in oncology and immunology. (+)-SHIN1 has been identified as a potent dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase. This enzyme plays a critical role in one-carbon metabolism, supplying the one-carbon units essential for two steps in the de novo purine synthesis pathway. Consequently, inhibition of SHMT1/2 by (+)-SHIN1 leads to a disruption of purine synthesis and subsequent cell cycle arrest.[1][2] In contrast, its enantiomer, this compound, serves as a crucial negative control, demonstrating no inhibitory activity against SHMT enzymes or impact on purine metabolism.[3][4]
Comparative Efficacy of SHIN1 Enantiomers and Other Purine Synthesis Inhibitors
The differential effects of (+)-SHIN1 and this compound, alongside other known inhibitors of de novo purine synthesis, are summarized in the table below. The data clearly illustrates the inactivity of this compound compared to its active counterpart and other compounds that target this pathway.
| Compound | Target | Mechanism of Action | IC50 (Enzymatic) | Cellular Effect | Impact on Purine Synthesis |
| This compound | SHMT1/2 | Inactive enantiomer, does not bind to SHMT. | Inactive | No significant effect on HCT-116 cell growth up to 30 µM.[4] | No reported changes in purine metabolite levels.[3] |
| (+)-SHIN1 | SHMT1/2 | Competitive inhibitor of SHMT1 and SHMT2.[1] | SHMT1: 5 nM, SHMT2: 13 nM[3] | HCT-116 cell growth IC50: 870 nM.[4] | Accumulation of purine precursors (e.g., ~25-fold increase in AICAR).[1][4] |
| Methotrexate | DHFR | Inhibits dihydrofolate reductase, depleting tetrahydrofolate pools required for one-carbon transfers. | - | Potent antiproliferative effects. | Broad inhibition of one-carbon metabolism, including purine and thymidylate synthesis.[5] |
| 6-Mercaptopurine | Multiple enzymes | Converted to metabolites that inhibit multiple enzymes in the de novo purine synthesis pathway. | - | Used as an anticancer and immunosuppressive agent. | Inhibition of de novo purine synthesis.[6] |
| Mycophenolate | IMPDH | Inhibits inosine (B1671953) monophosphate dehydrogenase, blocking the conversion of IMP to GMP.[5] | - | Used as an immunosuppressant. | Specific inhibition of GMP synthesis.[5] |
Visualizing the Lack of Effect: Signaling Pathways and Experimental Workflow
To better understand the context of this compound's inactivity, the following diagrams illustrate the de novo purine synthesis pathway, the mechanism of action of SHMT inhibitors, and a typical experimental workflow for assessing the impact of compounds on this pathway.
Experimental Protocols
The lack of effect of this compound on purine synthesis can be demonstrated using metabolomic approaches that quantify the flux through the de novo pathway. A common method involves stable isotope tracing followed by liquid chromatography-mass spectrometry (LC-MS).
Objective: To compare the effects of this compound and (+)-SHIN1 on de novo purine synthesis in a cancer cell line (e.g., HCT-116).
Methodology: Stable Isotope Tracing and LC-MS Analysis
-
Cell Culture: HCT-116 cells are cultured in a standard growth medium. For the experiment, cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The growth medium is replaced with a fresh medium containing the test compounds. Experimental groups typically include a vehicle control (e.g., DMSO), a positive control ((+)-SHIN1), and the test compound (this compound) at various concentrations.
-
Isotope Labeling: After a predetermined treatment period (e.g., 24 hours), the medium is replaced with a medium containing a stable isotope-labeled precursor for purine synthesis, such as [¹⁵N]glycine.[7] Cells are incubated with the tracer for a specific duration to allow for its incorporation into newly synthesized purines.
-
Metabolite Extraction: The labeling medium is removed, and the cells are washed with cold saline. Intracellular metabolites are then extracted using a cold solvent mixture, typically 80% methanol.[7] The cell lysates are centrifuged to pellet insoluble material.
-
LC-MS Analysis: The supernatant containing the extracted metabolites is analyzed by liquid chromatography-mass spectrometry (LC-MS).[3][8] The LC separates the different metabolites, and the MS detects and quantifies the mass isotopologues of purine intermediates and end-products (e.g., IMP, AMP, GMP).
-
Data Analysis: The incorporation of the stable isotope into purine metabolites is calculated to determine the rate of de novo synthesis. A lack of change in the labeling pattern in cells treated with this compound, compared to the vehicle control, would indicate no effect on purine synthesis. In contrast, a decrease in labeled purines and an accumulation of labeled upstream intermediates would be expected in the (+)-SHIN1 treated cells.[3]
Conclusion
The available experimental evidence consistently demonstrates that this compound is the inactive enantiomer of the SHMT1/2 inhibitor and does not perturb de novo purine synthesis. This makes it an ideal negative control for studies investigating the metabolic effects of its active counterpart, (+)-SHIN1, and for validating the on-target activity of SHMT inhibition. The clear distinction between the biological activities of these two enantiomers underscores the high degree of stereospecificity in the interaction between (+)-SHIN1 and its target enzymes. Researchers utilizing these compounds can be confident in ascribing the observed metabolic and cellular effects of (+)-SHIN1 to the inhibition of SHMT, given the inert nature of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the Inactive Control: Validating Phenotypic Outcomes with (-)-SH-IN-1
For researchers, scientists, and drug development professionals, establishing a clear link between a molecular target and a cellular phenotype is paramount. The use of well-characterized chemical probes is a cornerstone of this process, and the inclusion of a structurally related, inactive control is a critical component of rigorous experimental design. This guide provides a comparative framework for utilizing (-)-SH-IN-1 as a negative control to validate phenotypic outcomes observed with its active enantiomer, a potent inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] Its activity is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a key cascade regulating cell proliferation, survival, and differentiation.[1][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[4][5][6]
The validation of on-target effects of a SHP2 inhibitor is crucial to ensure that the observed biological consequences are not due to off-target activities. The use of an enantiomeric pair, where one isomer is active and the other is inactive, provides a powerful tool for this validation. While the active enantiomer is expected to elicit a biological response by inhibiting SHP2, the inactive enantiomer, (-)-SH-IN-1, should not, despite its structural similarity. Any phenotypic changes observed with the active compound but not with (-)-SH-IN-1 can be more confidently attributed to the inhibition of the intended target.
Performance Comparison: Active vs. Inactive Control
To validate the on-target activity of a SHP2 inhibitor, a direct comparison with its inactive control, (-)-SH-IN-1, across various assays is essential. The following table summarizes the expected comparative data for an active SHP2 inhibitor and (-)-SH-IN-1.
| Assay Type | Parameter | Active SHP2 Inhibitor | (-)-SH-IN-1 (Inactive Control) | Rationale |
| Biochemical Assay | SHP2 Enzymatic Inhibition (IC50) | Low nM | >10 µM | Demonstrates direct inhibition of the purified enzyme by the active compound and lack thereof by the inactive control. |
| Cell-Based Assay | p-ERK Inhibition (IC50) | Low to mid nM | No significant inhibition | Confirms target engagement in a cellular context by measuring the phosphorylation of a key downstream effector in the MAPK pathway. |
| Cell-Based Assay | Cell Viability/Proliferation (IC50) | Cell line-dependent (µM range) | No significant effect | Links target inhibition to a functional cellular outcome. The lack of effect with the inactive control strengthens this link. |
Key Experimental Protocols
Rigorous and reproducible experimental protocols are fundamental to generating high-quality, comparable data. Below are detailed methodologies for key experiments to validate the differential effects of an active SHP2 inhibitor and (-)-SH-IN-1.
Protocol 1: SHP2 Phosphatase Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of purified SHP2 in the presence of an inhibitor.
Materials:
-
Recombinant human SHP2 protein
-
Fluorogenic phosphatase substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20)
-
Test compounds (active inhibitor and (-)-SH-IN-1) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add recombinant SHP2 protein to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically over time.
-
Calculate the rate of the enzymatic reaction and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cellular p-ERK Western Blot Assay
This assay assesses the inhibition of SHP2-mediated signaling in a cellular context by measuring the phosphorylation of ERK, a downstream target.
Materials:
-
Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compounds (active inhibitor and (-)-SH-IN-1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify band intensities and normalize the p-ERK signal to the total ERK signal.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of SHP2 inhibition on cell proliferation and viability.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds (active inhibitor and (-)-SH-IN-1)
-
96-well culture plates
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the test compounds.
-
Incubate for a period that allows for several cell divisions (e.g., 72 hours).
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams illustrate the SHP2 signaling pathway and a typical workflow for validating a SHP2 inhibitor.
By employing the inactive control (-)-SH-IN-1 alongside its active counterpart in these well-defined experimental protocols, researchers can robustly validate that the observed phenotypic outcomes are a direct consequence of SHP2 inhibition. This rigorous approach is indispensable for advancing our understanding of SHP2-driven biology and for the development of novel targeted therapeutics.
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-SHIN1 and Other Negative Controls for SHMT Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-SHIN1, the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor (+)-SHIN1, with other SHMT inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to facilitate a comprehensive understanding of the role of this compound as a negative control in studying one-carbon metabolism.
Introduction to SHMT and One-Carbon Metabolism
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism, a fundamental network of biochemical reactions essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for cellular methylation processes. This pathway's upregulation is a well-established hallmark of cancer, making SHMT a compelling target for therapeutic intervention. SHMT exists in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2, both of which play significant, albeit distinct, roles in cellular metabolism.
The development and validation of potent and specific SHMT inhibitors are crucial for advancing our understanding of one-carbon metabolism and for developing novel anticancer therapies. A key aspect of this research is the use of appropriate negative controls to ensure that the observed biological effects are a direct result of on-target enzyme inhibition. This compound serves as an exemplary negative control, demonstrating the stereospecificity of its active counterpart, (+)-SHIN1.
Quantitative Comparison of SHMT Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of (+)-SHIN1, its inactive enantiomer this compound, and other relevant SHMT inhibitors. This data highlights the potent and specific nature of (+)-SHIN1 and the corresponding lack of activity of this compound.
Table 1: In Vitro Enzymatic Inhibition of Human SHMT Isoforms
| Inhibitor | SHMT1 IC₅₀ (nM) | SHMT2 IC₅₀ (nM) | Notes |
| (+)-SHIN1 | 5 | 13 | Potent dual inhibitor of both cytosolic and mitochondrial isoforms.[1][2] |
| This compound | Inactive | Inactive | The inactive enantiomer, serving as a negative control.[1] |
| SHMT-IN-2 | 13 | 66 | A stereospecific inhibitor of human SHMT1/2. |
| SHMT2-IN-1 | 1830 | 1210 | Potent inhibitor of SHMT2, also inhibits SHMT1 at higher concentrations. |
Table 2: Cellular Growth Inhibition of SHMT Inhibitors
| Compound | Cell Line | Cancer Type | IC₅₀ | Notes |
| (+)-SHIN1 | HCT-116 | Colon Cancer | 870 nM | Demonstrates potent inhibition of cancer cell proliferation.[3][4] |
| This compound | HCT-116 | Colon Cancer | No significant effect up to 30 µM | Underscores the stereospecificity of SHMT inhibition.[3] |
| (+)-SHIN1 | SHMT2 knockout HCT-116 | Colon Cancer | ~10 nM | Highlights the potent inhibition of the cytosolic SHMT1 isoform.[4] |
| (+)-SHIN1 | 8988T | Pancreatic Cancer | <100 nM | Effective in cancers with defects in mitochondrial folate metabolism.[3] |
| (+)-SHIN1 | B-cell Lymphoma lines | Hematological Malignancies | Varies | Particularly sensitive due to defective glycine (B1666218) import.[3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context and the biological impact of SHMT inhibition, the following diagrams illustrate the one-carbon metabolism pathway, a typical experimental workflow for assessing SHMT inhibitors, and the logical relationship in using enantiomers as controls.
Caption: One-Carbon Metabolism Pathway and SHIN1 Inhibition.
Caption: Experimental Workflow for SHMT Inhibitor Testing.
Caption: Logic of Enantiomers as Controls.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical SHMT Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compounds against purified human SHMT1 and SHMT2.
Materials:
-
Purified recombinant human SHMT1 and SHMT2 enzymes
-
L-serine
-
Tetrahydrofolate (THF)
-
Pyridoxal 5'-phosphate (PLP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT)
-
Test compounds (e.g., (+)-SHIN1, this compound) dissolved in DMSO
-
Coupled enzyme system (e.g., MTHFD2 and NADP+) for spectrophotometric detection
-
384-well plates
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing assay buffer, PLP, L-serine, THF, and the components of the coupled enzyme system.
-
Test compounds are serially diluted and added to the wells of a 384-well plate. A DMSO-only control is included.
-
The reaction is initiated by the addition of the SHMT enzyme.
-
The rate of the reaction (e.g., the production of NADPH by the coupled enzyme) is monitored over time by measuring the change in absorbance at 340 nm.
-
Initial reaction velocities are calculated from the linear phase of the progress curves.
-
The percentage of inhibition for each compound concentration is determined relative to the DMSO control.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Growth Inhibition Assay
Objective: To assess the effect of SHMT inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
Test compounds (e.g., (+)-SHIN1, this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A DMSO-only control is included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's protocol.
-
Following an additional incubation period, the absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells.
-
IC₅₀ values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The data presented in this guide unequivocally demonstrates the utility of this compound as a negative control for studying SHMT inhibition. Its lack of activity, in stark contrast to the potent inhibitory effects of its enantiomer, (+)-SHIN1, provides a clear and robust method for confirming that the observed biological effects of (+)-SHIN1 are due to its specific interaction with SHMT1 and SHMT2. The use of such well-characterized negative controls is indispensable for the rigorous validation of novel therapeutic agents targeting one-carbon metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Inhibitors of plasmodial serine hydroxymethyltransferase (SHMT): cocrystal structures of pyrazolopyrans with potent blood- and liver-stage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the SHMT Inhibitor (-)-SHIN1 and its Active Enantiomer
This guide provides a detailed comparison of the biological activity of the serine hydroxymethyltransferase (SHMT) inhibitor (-)-SHIN1 and its active counterpart, (+)-SHIN1. Primarily, this compound serves as a crucial negative control in experimental settings to confirm the on-target effects of (+)-SHIN1, a potent dual inhibitor of SHMT1 and SHMT2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting one-carbon metabolism.
Quantitative Data Summary
The following tables summarize the inhibitory activities of (+)-SHIN1 and provide control data for this compound, alongside a comparison with other known SHMT inhibitors.
Table 1: In Vitro Inhibitory Activity against Human SHMT Isoforms
| Inhibitor | SHMT1 IC₅₀ (nM) | SHMT2 IC₅₀ (nM) | Notes |
| (+)-SHIN1 | 5[1][2] | 13[1][2] | Potent dual inhibitor. |
| This compound | Not reported to be active | Not reported to be active | Inactive enantiomer, used as a negative control.[3][4] |
| Pemetrexed | Kᵢ of 19.1 µM | Weak inhibitor | Also targets other enzymes in the folate pathway.[1] |
| Lometrexol | Kᵢ of 20 µM | IC₅₀ of ~100 µM | Classic antifolate with modest SHMT activity.[1] |
Table 2: Cellular Growth Inhibition (IC₅₀) of SHMT Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Notes |
| (+)-SHIN1 | HCT-116 | Colon Cancer | 870 | Efficacy is primarily due to SHMT2 inhibition.[1] |
| HCT-116 (SHMT2 knockout) | Colon Cancer | < 50 | Demonstrates potent inhibition of cytosolic SHMT1.[1][5] | |
| 8988T | Pancreatic Cancer | < 100 | Cells are highly dependent on SHMT1.[3][4] | |
| B-cell Lymphoma Lines | Hematological | Varies | Particularly sensitive to SHMT inhibition due to defective glycine (B1666218) import.[1] | |
| This compound | HCT-116 | Colon Cancer | > 30,000 | Does not inhibit cell growth at concentrations up to 30 µM, confirming its role as a negative control.[3][4] |
| SHIN2 | Molt4 | T-cell Acute Lymphoblastic Leukemia | - | An in vivo active analog of SHIN1 that shows synergistic activity with methotrexate.[1] |
Signaling Pathways and Mechanism of Action
SHMT enzymes are pivotal in the one-carbon metabolism network, which is essential for the biosynthesis of nucleotides (purines and thymidylate) and other vital biomolecules. The inhibition of SHMT by (+)-SHIN1 disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1] The inactive enantiomer, this compound, does not interfere with this pathway and is used to validate that the observed cellular effects of the racemate or the (+) enantiomer are due to specific SHMT inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of results. Below are protocols for key experiments used to characterize SHMT inhibitors.
In Vitro SHMT Inhibition Assay
-
Reaction Mixture Preparation : A reaction mixture is prepared containing assay buffer, PLP, L-serine, THF, and NADP⁺.
-
Inhibitor Addition : Test inhibitors, such as (+)-SHIN1 and this compound, are added at various concentrations to the wells of a microplate. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation : The reaction is initiated by adding the SHMT enzyme and a coupled enzyme, MTHFD.
-
Data Acquisition : The increase in absorbance at 340 nm is monitored over time, which corresponds to the production of NADPH by MTHFD from the 5,10-methylene-THF generated by SHMT.[1]
Cellular Proliferation Assay
-
Cell Seeding : Cancer cells (e.g., HCT-116) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a serial dilution of the test compounds ((+)-SHIN1, this compound) or vehicle control for a specified duration (e.g., 24-72 hours).
-
Cell Viability Measurement : Cell viability is assessed using methods such as Trypan blue exclusion and direct cell counting or colorimetric assays like CCK-8.[2][6]
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Metabolite Extraction for LC-MS Analysis
-
Cell Culture and Treatment : Cells are cultured and treated with the SHMT inhibitor or a vehicle control for a defined period.
-
Metabolic Quenching : Metabolic activity is rapidly quenched by washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
-
Metabolite Collection : Cells are scraped, and the cell lysate is collected. The lysate is centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.
-
Sample Preparation : The metabolite extract is dried, for example, using a vacuum concentrator.
-
Data Analysis : The raw LC-MS/MS data is processed to identify and quantify metabolites. Statistical analysis is performed to identify significant differences in metabolite levels between the inhibitor-treated and control groups.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (-)-SHIN1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, biologically active compounds like (-)-SHIN1 is a critical component of laboratory safety and environmental responsibility. Given that this compound is a potent serine hydroxymethyltransferase (SHMT) inhibitor, all materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to the following procedures is essential to mitigate risks to personnel and the environment.
Summary of Key Safety and Disposal Information
Based on available safety data, SHIN1 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, a cautious approach to its disposal is mandatory. The following table summarizes essential information for the safe handling and disposal of this compound.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | (-)-RZ-2994 |
| Hazard Class | Harmful if swallowed, Very toxic to aquatic life |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility |
| Waste Categorization | Hazardous Chemical Waste, Potentially Cytotoxic Waste |
| PPE Requirement | Chemical-resistant gloves, lab coat, and safety glasses |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and all contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials that have come into contact with this compound, including personal protective equipment (PPE) such as gloves and gowns, contaminated absorbent materials from spill cleanups, and used lab supplies like pipette tips and vials, must be collected in a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste."
-
Liquid Waste: All aqueous and organic solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. The label must include "Hazardous Waste" and list all chemical constituents, including solvents.
-
Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a puncture-resistant sharps container specifically labeled for "Cytotoxic Waste."
2. Container Management:
-
Ensure all waste containers are kept securely closed when not in use.
-
Store waste containers in a designated and well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
3. Decontamination of Work Areas:
-
Thoroughly decontaminate all work surfaces and equipment that have been in contact with this compound.
-
Use an appropriate solvent, such as 70% ethanol, followed by a standard laboratory cleaning agent.
-
All cleaning materials, such as wipes and paper towels, must be disposed of as solid hazardous waste.
4. Final Disposal:
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
The primary and recommended method for the final disposal of cytotoxic and potent research compounds is high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guide for Handling (-)-SHIN1
This guide provides comprehensive safety protocols, handling instructions, and disposal plans for (-)-SHIN1, a potent serine hydroxymethyltransferase (SHMT) inhibitor. Given that the complete toxicological profile of novel research compounds like this compound is often not fully established, a precautionary approach is essential to ensure personnel safety and minimize environmental impact. The following procedures are based on available safety data and best practices for managing potent, biologically active small molecules in a laboratory setting.
Hazard Identification and Risk Assessment
According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its potent biological activity as an enzyme inhibitor, it should be handled as a potentially hazardous compound. All personnel must conduct a thorough risk assessment before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for aerosol generation or spills. In the absence of comprehensive toxicity data, treat this compound as a compound with the potential for high potency and toxicity.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment (PPE) | Glove Type & Breakthrough Time |
| Weighing and preparing stock solutions (powder) | Disposable gown or lab coat, double gloves (nitrile), safety goggles with side shields, and a fit-tested N95 respirator. Work should be performed in a chemical fume hood or a ventilated balance enclosure. | Inner Glove: NitrileOuter Glove: NitrileBreakthrough Time: Change outer glove immediately upon contamination. |
| Handling dilute solutions (<1 mg/mL) | Disposable gown or lab coat, single pair of nitrile gloves, and safety glasses. | NitrileBreakthrough Time: Change gloves frequently and immediately if contaminated. |
| Spill Cleanup | Disposable gown or lab coat, double gloves (neoprene over nitrile), chemical splash goggles, and a face shield. An N95 respirator or higher may be required depending on the spill size and potential for aerosolization. | Inner Glove: NitrileOuter Glove: Neoprene (>240 minutes for DMSO)[1] |
Note: Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), selecting gloves with adequate resistance to DMSO is critical. Thin, disposable nitrile gloves are intended for incidental splash protection only and should be changed immediately upon contact with the chemical. For prolonged handling or in the event of a spill, more robust gloves such as neoprene should be used.[1]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₄H₂₄N₄O₂ |
| Molecular Weight | 400.47 g/mol [1] |
| Appearance | White to off-white solid |
| Storage (Powder) | Store at -20°C for up to 3 years.[2] |
| Storage (in Solvent) | Store at -80°C for up to 1 year. Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[3] |
| IC₅₀ (SHMT1) | 5 nM[2][4] |
| IC₅₀ (SHMT2) | 13 nM[2][4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood by laying down absorbent bench paper.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of this compound powder to the tube. For 1 mg of this compound, this will be 1 mg.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube. To prepare a 10 mM stock solution from 1 mg of this compound (MW: 400.47 g/mol ), add 249.7 µL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in clearly labeled cryovials to avoid repeated freeze-thaw cycles. Store at -80°C.
Operational Plans
Standard Handling Procedures
-
Pre-operational Checks: Before handling this compound, ensure that a current Safety Data Sheet is accessible and has been reviewed by all personnel involved. Verify that the chemical fume hood is functioning correctly and that all necessary PPE is available.
-
Weighing and Reconstitution: All weighing of powdered this compound must be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure. When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Post-handling: After handling is complete, decontaminate all surfaces and equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.
Spill Cleanup Procedures
-
Immediate Actions: Alert personnel in the immediate area and restrict access. If the spill is large or involves a significant amount of powder, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Put on the appropriate spill cleanup PPE as outlined in the table above.
-
Containment:
-
For liquid spills: Gently cover the spill with absorbent pads, working from the outside in to prevent splashing.
-
For powder spills: Cover the spill with damp absorbent pads to avoid generating dust.
-
-
Waste Collection: Using forceps, carefully pick up any broken glass and place it in a designated sharps container for cytotoxic waste. Place all absorbent materials and contaminated items into a clearly labeled cytotoxic waste bag.[1]
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1]
-
Waste Disposal: Seal the cytotoxic waste bag and place it in the designated hazardous waste container.
-
Doff PPE: Carefully remove and dispose of all PPE as cytotoxic waste.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
-
Solid Waste: This includes unused or expired this compound powder, contaminated gloves, gowns, pipette tips, and absorbent pads. Collect all solid waste in a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If using organic solvents like DMSO, the waste should be collected in a container designated for flammable organic waste.[1]
-
Sharps Waste: Needles, syringes, and contaminated broken glass must be disposed of in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[1]
-
Decontamination of Glassware: Reusable glassware should be soaked in a suitable decontamination solution (e.g., a solution of sodium hypochlorite, followed by a thorough rinse with water and a laboratory detergent) before being washed.
-
Waste Pickup: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Mechanism of action of this compound as an inhibitor of SHMT1/2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
